(5-Bromopentyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromopentylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BBrO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBNHBWNONFWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558817 | |
| Record name | (5-Bromopentyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120986-85-8 | |
| Record name | (5-Bromopentyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120986-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-Bromopentyl)boronic acid chemical properties
An In-depth Technical Guide to (5-Bromopentyl)boronic acid
Introduction
This compound is a bifunctional organoboron compound featuring a terminal bromine atom and a boronic acid group. This structure makes it a valuable reagent in organic synthesis, particularly in the construction of more complex molecules. The boronic acid moiety serves as a versatile handle for various coupling reactions, most notably the Suzuki-Miyaura cross-coupling, while the bromo-functionalized alkyl chain allows for subsequent nucleophilic substitution or other transformations.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications for researchers in chemistry and drug development.
Core Chemical Properties
This compound is typically a powder at room temperature and requires specific storage conditions to ensure its stability.
| Property | Data | Reference |
| CAS Number | 120986-85-8 | [4][5][6] |
| Molecular Formula | C₅H₁₂BBrO₂ | [4][5][6] |
| Molecular Weight | 194.86 g/mol | [5][6] |
| IUPAC Name | This compound | |
| Physical Form | Powder | |
| Purity | ≥95% | [5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5][6] |
| SMILES Code | OB(O)CCCCCBr | [5][6] |
| InChI Key | RCBNHBWNONFWHR-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
3.1. Hazard Identification
-
Hazard Statements:
3.2. Recommended Handling Protocol Safe handling is crucial when working with this compound. The following workflow outlines the necessary precautions from receipt to disposal.
3.3. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8][9]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[9][10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]
Experimental Protocols & Reactivity
4.1. General Synthesis of Alkylboronic Acids While a specific protocol for this compound is not detailed in the provided results, a general and widely used method for synthesizing alkylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic hydrolysis.
Methodology:
-
Grignard Formation: The corresponding Grignard reagent, 5-bromopentylmagnesium bromide, is prepared by reacting 1,5-dibromopentane with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Reaction with Borate: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate, such as trimethyl borate, at low temperatures (typically -78 °C) to prevent over-addition.
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) to yield the final this compound.
-
Purification: The product is then extracted from the aqueous layer using an organic solvent and purified, typically by column chromatography or recrystallization.
4.2. Reactivity and Key Applications Boronic acids are exceptionally useful intermediates in organic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions.[1][2]
4.2.1. Suzuki-Miyaura Cross-Coupling This is the most prominent application of boronic acids, enabling the formation of carbon-carbon bonds.[1][3] this compound can react with various aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. keyorganics.net [keyorganics.net]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. 120986-85-8|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of (5-Bromopentyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic protocols for (5-Bromopentyl)boronic acid, a valuable building block in organic chemistry and drug discovery. The synthesis primarily proceeds through the formation of its pinacol ester, 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by hydrolysis. The two main strategies for creating the key carbon-boron bond are the Miyaura borylation and the Grignard reaction.
Core Synthetic Pathways
The synthesis of this compound is most commonly achieved via a two-step process:
-
Formation of 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This intermediate can be synthesized from 1,5-dibromopentane using either a palladium-catalyzed Miyaura borylation or by forming a Grignard reagent followed by reaction with a boronic ester.
-
Hydrolysis to this compound: The pinacol protecting group is then removed under acidic conditions to yield the final product.
Below are detailed experimental protocols for these key transformations.
Experimental Protocols
Method 1: Miyaura Borylation for the Synthesis of 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This method involves the palladium-catalyzed cross-coupling of 1,5-dibromopentane with bis(pinacolato)diboron.[1][2][3]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |
| 1,5-Dibromopentane | 229.99 | 1.69 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | - |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | - |
| Potassium Acetate (KOAc) | 98.14 | - |
| 1,4-Dioxane | 88.11 | 1.03 |
| Hexanes | - | ~0.66 |
| Ethyl Acetate | 88.11 | 0.902 |
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1,5-dibromopentane (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity | >95% (by GC) |
Method 2: Grignard Reaction for the Synthesis of 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol involves the formation of a Grignard reagent from 1,5-dibromopentane and its subsequent reaction with an electrophilic boron source.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |
| 1,5-Dibromopentane | 229.99 | 1.69 |
| Magnesium Turnings | 24.31 | - |
| Iodine | 253.81 | - |
| Triisopropyl borate | 188.08 | 0.815 |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.06 | 0.912 |
| Pinacol | 118.17 | - |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 |
| Saturated Ammonium Chloride Solution | - | - |
| Diethyl Ether | 74.12 | 0.713 |
Procedure:
-
Activate magnesium turnings (1.2 eq) in an oven-dried flask under an inert atmosphere with a crystal of iodine.
-
Add a solution of 1,5-dibromopentane (1.0 eq) in anhydrous THF dropwise to the activated magnesium. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, cool a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) in anhydrous THF to -78 °C.[4]
-
Slowly add the prepared Grignard reagent to the boronic ester solution while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 50-70% |
| Purity | >95% (by GC) |
Method 3: Hydrolysis of 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This final step deprotects the boronic acid.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |
| 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 278.04 | - |
| Acetone | 58.08 | 0.791 |
| Water | 18.02 | 1.00 |
| Hydrochloric Acid (2 M) | 36.46 | - |
| Diethyl Ether | 74.12 | 0.713 |
Procedure:
-
Dissolve 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in a mixture of acetone and water.
-
Add 2 M hydrochloric acid and stir the mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound, which may be a white solid or a viscous oil. Further purification can be achieved by recrystallization or chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity | >97% (by NMR) |
Characterization Data
2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ 3.40 (t, J = 6.8 Hz, 2H) | δ 83.1, 34.0, 32.5, 31.8, 24.8, 22.5 |
| δ 1.87 (quint, J = 7.2 Hz, 2H) | |
| δ 1.45-1.35 (m, 4H) | |
| δ 1.24 (s, 12H) | |
| δ 0.79 (t, J = 7.6 Hz, 2H) |
This compound:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ 3.41 (t, J = 6.8 Hz, 2H) | δ 33.9, 32.4, 31.7, 22.4 |
| δ 1.88 (quint, J = 7.2 Hz, 2H) | |
| δ 1.48-1.38 (m, 4H) | |
| δ 0.81 (t, J = 7.6 Hz, 2H) |
Note: The boronic acid protons (-OH) may appear as a broad singlet and its chemical shift can vary depending on concentration and solvent.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic procedures described.
References
(5-Bromopentyl)boronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (5-bromopentyl)boronic acid. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this reagent in their work. This document details the intrinsic stability of this compound, factors influencing its degradation, recommended storage and handling procedures, and methodologies for stability assessment.
Core Concepts: Stability of this compound
This compound, like other alkyl boronic acids, is susceptible to degradation through several pathways. Understanding these pathways is critical for its proper handling and storage. The primary degradation routes include hydrolysis, oxidation, and protodeboronation. Boronic acids are known to be sensitive to environmental factors such as moisture, heat, and light, which can accelerate these degradation processes.
Proper storage is paramount to maintain the chemical integrity of this compound. Key recommendations include storage at refrigerated or freezer temperatures, under an inert atmosphere, and in tightly sealed containers to protect from moisture.
Quantitative Stability Data
While specific quantitative long-term stability data for this compound is not extensively available in peer-reviewed literature, the following tables summarize general stability information for boronic acids, which can serve as a guideline.
Table 1: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommended Condition | Incompatible Materials |
| Storage Temperature | Refrigerated (2-8 °C) for short-term storage. Freezer (-20 °C) for long-term storage.[1] | Strong oxidizing agents, Strong acids.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1][2] | - |
| Moisture | Store in a dry, well-ventilated place. Avoid exposure to moisture.[2][3] | Water, Moist air. |
| Container | Tightly closed container. | - |
Table 2: General Degradation Profile under Stress Conditions
| Stress Condition | Potential Degradation Pathway | Expected Outcome |
| Acidic (e.g., 0.1 M HCl) | Protodeboronation, Hydrolysis | Cleavage of the C-B bond to form 1-bromopentane and boric acid. |
| Basic (e.g., 0.1 M NaOH) | Protodeboronation, Formation of boronate salts | Degradation may be accelerated depending on pH and temperature. |
| Oxidative (e.g., 3% H₂O₂) | Oxidative Deboronation | Oxidation of the boronic acid to the corresponding alcohol (5-bromo-1-pentanol) and boric acid.[1] |
| Thermal (e.g., >40 °C) | Dehydration, Decomposition | Potential for formation of boroxines (anhydrides of boronic acids) and other decomposition products. |
| Photolytic (UV/Vis light) | Photodegradation | Potential for radical-mediated degradation pathways. |
Key Degradation Pathways
The primary chemical degradation pathways for this compound are illustrated below. These reactions lead to the loss of the boronic acid functionality and the formation of impurities.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
In-Depth Technical Guide: Spectroscopic Analysis of (5-Bromopentyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (5-bromopentyl)boronic acid (CAS No: 120986-85-8). Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this document presents predicted data based on established principles of spectroscopic analysis and data from analogous alkylboronic acids. It serves as a practical reference for researchers in synthesis, quality control, and drug development.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₅H₁₂BBrO₂
-
Molecular Weight: 194.86 g/mol
-
Structure:
Predicted Spectral Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet (t) | 2H | Br-CH₂ -CH₂- |
| ~1.85 | Quintet (p) | 2H | Br-CH₂-CH₂ -CH₂- |
| ~1.50 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂-B |
| ~1.35 | Multiplet (m) | 2H | -CH₂-CH₂ -B(OH)₂ |
| ~0.78 | Triplet (t) | 2H | -CH₂ -B(OH)₂ |
| ~4.5-6.0 | Broad Singlet (br s) | 2H | -B(OH )₂ |
Note: The protons on the hydroxyl groups are exchangeable and may appear as a very broad signal or not be observed, depending on the solvent and water content.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~33.8 | Br-C H₂- |
| ~32.4 | Br-CH₂-C H₂- |
| ~31.5 | -C H₂-CH₂-B |
| ~24.5 | -CH₂-C H₂-B |
| ~20 (broad) | -C H₂-B(OH)₂ |
Note: The carbon atom directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus, and in some cases may not be detected at all.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600-3200 | Strong, Broad | O-H Stretch | B-OH (Boronic Acid) |
| 2950-2850 | Strong | C-H Stretch | Alkyl (CH₂) |
| ~1465 | Medium | C-H Bend | Alkyl (CH₂) |
| ~1350 | Strong | B-O Stretch | B-O |
| 650-550 | Medium-Strong | C-Br Stretch | Alkyl Halide |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Predicted Identity | Notes |
| 194/196 | [M]⁺ | Molecular ion peak, showing characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. |
| 176/178 | [M-H₂O]⁺ | Loss of a water molecule. |
| 158/160 | [M-2H₂O]⁺ | Loss of two water molecules. |
| 115 | [M-Br]⁺ | Fragment corresponding to the loss of the bromine atom. |
| 43 | [C₅H₈B]⁺ | Further fragmentation of the pentylboronic fragment. |
Note: Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic anhydrides (boroxines), which may appear as higher mass ions in the spectrum.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Apply a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum and reference it to the internal standard (TMS at 0.00 ppm).
IR Spectroscopy
-
Sample Preparation: As the compound is a powder, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure clamp.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
-
Acquisition (EI Mode):
-
Introduce the sample via a direct insertion probe or through a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak, paying close attention to the isotopic pattern of bromine. Identify major fragment ions to aid in structural confirmation.
Workflow and Logical Diagrams
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for chemical synthesis and spectral analysis.
(5-Bromopentyl)boronic Acid: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of (5-Bromopentyl)boronic acid in organic solvents. A thorough review of scientific literature and technical data sheets indicates a notable absence of specific quantitative solubility data for this compound in the public domain. Consequently, this document focuses on delivering robust experimental protocols to enable researchers to determine solubility in their specific applications. Furthermore, it discusses general solubility trends for analogous boronic acid compounds to guide solvent selection.
Introduction
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound, despite the current lack of specific solubility data in published literature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 120986-85-8 | [1] |
| Molecular Formula | C₅H₁₂BBrO₂ | [1] |
| Molecular Weight | 194.86 g/mol | |
| Appearance | Powder/Solid | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |
Solubility Data
General Solubility Characteristics of Boronic Acids
While specific data for this compound is unavailable, general trends for boronic acids can provide initial guidance for solvent selection. Boronic acids generally exhibit increased solubility in polar organic solvents.[3] Studies on compounds like phenylboronic acid have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4] The esterification of boronic acids also tends to enhance their solubility in organic solvents compared to the parent acids.[5]
Experimental Protocols for Solubility Determination
For researchers needing precise solubility data, two primary methods are recommended: the dynamic (synthetic) method and the isothermal shake-flask method.
Dynamic (Synthetic) Method
This method involves the visual or instrumental observation of the dissolution of the solid upon controlled heating.[3][5]
Principle: A mixture of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. This biphasic sample is then heated at a slow, constant rate while being vigorously stirred. The temperature at which the solid phase completely disappears is recorded as the solubility temperature for that specific concentration.
Apparatus:
-
Controlled temperature bath with a programmable heating rate
-
Magnetic stirrer and stir bars
-
Analytical balance (precision of at least 0.1 mg)
-
Glass vials or test tubes with airtight seals
-
Luminance probe or a device for visual inspection
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.[5]
-
Measurement: Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant and vigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).[5]
-
Monitor the solution's turbidity. The solubility temperature is the temperature at which the last solid particles disappear, resulting in a clear solution.[5]
-
Data Analysis: Repeat the measurement for several different concentrations of the boronic acid in the same solvent. Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.
Isothermal Shake-Flask Method (OECD 105)
This method is considered the "gold standard" for determining solubility and involves creating a saturated solution at a constant temperature.[3]
Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.
Apparatus:
-
Constant temperature shaker bath
-
Flasks with low-adsorption properties
-
Validated analytical method (e.g., HPLC-UV, GC)
-
Syringe filters for sample separation
Procedure:
-
Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.[3]
-
Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to reach equilibrium. A minimum of three flasks should be prepared for reproducibility.[3]
-
Phase Separation: Allow the flasks to stand in the bath to let the undissolved solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a suitable filter.
-
Analysis: Determine the concentration of the dissolved this compound in the sample using a validated analytical method.
-
Calculation: The solubility is reported as the average concentration from the replicate flasks, typically in units of g/L or mg/mL.[3]
Visualizations
The following diagrams illustrate the logical workflows for the described experimental protocols.
Caption: Logical workflow for the dynamic method of solubility determination.
Caption: Logical workflow for the isothermal shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently documented in readily accessible sources, this guide provides the essential tools for researchers to make informed decisions and conduct their own solubility assessments. The general solubility characteristics of related boronic acids offer a starting point for solvent selection, and the detailed experimental protocols for the dynamic and shake-flask methods provide a clear path for obtaining precise and reliable solubility data. The generation of such data would be a valuable contribution to the scientific community, aiding in the broader application of this important synthetic building block.
References
Navigating the Safe Handling of (5-Bromopentyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(5-Bromopentyl)boronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, like many organoboron compounds, it presents a unique set of hazards that necessitate stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions and experimental protocols to ensure the well-being of laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.
GHS Hazard Statements: H315, H319, H335
Signal Word: Warning
The following table summarizes the key hazard information:
| Hazard Class | GHS Classification | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation.[2] |
Prudent Safety Precautions and Personal Protective Equipment (PPE)
A multi-layered approach to safety is crucial when handling this compound. This includes a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All manipulations of this compound, especially those that may generate dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of the chemical.[6][7]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][5]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound:
| PPE Category | Recommended Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield.[3][7] | Protects against splashes and dust that can cause serious eye damage. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. Gloves must be inspected prior to use and disposed of properly after handling.[7] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[3] | Minimizes skin contact and protects from potential splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges should be used if working outside a fume hood or if dust generation is unavoidable.[3][5][6] | Essential for preventing inhalation of harmful dust or aerosols. |
Experimental Protocols for Safe Handling
Adherence to standardized experimental protocols is paramount to mitigating the risks associated with this compound.
General Handling Procedures
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[8]
-
Weighing: If possible, weigh the compound in a fume hood or a ventilated enclosure.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for transfers to minimize dust dispersion.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10]
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]
-
Inert Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere in a freezer at temperatures below -20°C.
Spill and Waste Disposal
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[12] Sweep up the material, place it in a suitable container for disposal, and clean the affected area thoroughly.[9]
-
Waste Disposal: Dispose of waste materials in accordance with federal, state, and local regulations.[6] Do not allow the product to enter drains.[7][8]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][13][14] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][13][15] If skin irritation persists, get medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13][15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[16] |
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 5-Bromopentyl acetate | C7H13BrO2 | CID 85140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. staging.keyorganics.net [staging.keyorganics.net]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
The Core Mechanism of Boronic Acid Reactivity in Cross-Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a detailed exploration of the core mechanistic principles governing the reactivity of boronic acids in this Nobel Prize-winning transformation. Understanding these intricacies is paramount for reaction optimization, troubleshooting, and the rational design of novel synthetic methodologies in pharmaceutical and materials science research.
The Canonical Catalytic Cycle: A Three-Act Play
The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle revolving around a palladium center, which orchestrates the coupling of an organohalide and an organoboron species.[1][2][3] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Act I: Oxidative Addition
The cycle commences with the oxidative addition of an organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate, often referred to as the oxidative addition complex.[1][3] The reactivity of the organohalide in this step generally follows the trend I > OTf > Br > Cl, with aryl and vinyl halides being common substrates.[1][3] Electron-withdrawing groups on the organohalide can accelerate this step, while electron-donating groups may retard it. The nature of the phosphine ligand on the palladium catalyst also plays a crucial role; electron-rich and bulky ligands are known to promote oxidative addition.[2]
Act II: Transmetalation - The Heart of the Reaction
Transmetalation is the pivotal step where the organic moiety from the boronic acid (R²) is transferred to the palladium(II) center, displacing the halide or another leaving group.[1] This process is not spontaneous and requires the activation of the boronic acid by a base. The precise mechanism of this activation has been a subject of extensive research, with two primary pathways proposed.
-
The Boronate Pathway: In this pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species (R²B(OH)₃⁻). This "ate" complex then reacts with the arylpalladium(II) halide complex.[4]
-
The Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex. This intermediate then undergoes transmetalation with the neutral boronic acid.[4][5]
Kinetic studies have provided compelling evidence that for many common Suzuki-Miyaura reaction conditions (e.g., using aqueous carbonate or phosphate bases), the oxo-palladium pathway is the dominant route for transmetalation.[4][5]
Act III: Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) on the palladium(II) center couple to form the desired carbon-carbon bond. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1] For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center. Bulky ligands on the palladium catalyst can promote this step by increasing steric strain.[2]
The Multifaceted Role of the Base
The choice of base is a critical parameter in the Suzuki-Miyaura reaction, significantly influencing reaction rates and yields. As discussed, the primary role of the base is to facilitate transmetalation. However, the base can also influence other aspects of the reaction, such as the stability of the catalyst and the prevalence of side reactions. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF). The optimal base is highly dependent on the specific substrates, solvent, and catalyst system employed.
Key Experimental Data for Reaction Optimization
The efficiency of the Suzuki-Miyaura coupling is highly sensitive to the choice of reactants and reaction conditions. The following tables summarize quantitative data on the effects of different boronic acids, bases, and ligands on reaction outcomes.
Relative Reactivity of Boronic Acids
The structure of the boronic acid has a significant impact on the rate of transmetalation.
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be the rate-limiting step. |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Increased steric hindrance slows transmetalation. |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation than alkylboronic acids. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate transmetalation. |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease nucleophilicity and slow transmetalation. |
Note: The relative initial rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions.[1]
Comparison of Common Bases
The choice of base can dramatically affect the reaction yield.
| Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 92 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 88 |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 95 |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 91 |
| Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 45 |
Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), base (2.0 mmol), Toluene/H₂O (10:1).[6]
Influence of Phosphine Ligands
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
| Ligand | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | 4-Bromoacetophenone | K₂CO₃ | Ethanol/H₂O | 80 | 0.5 | 98 |
| SPhos | 4-Amino-2-chloropyridine | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| XPhos | 2-Chlorotoluene | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 92 |
| RuPhos | 4-Chloroanisole | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 98 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3]
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and relationships in the Suzuki-Miyaura cross-coupling reaction.
Common Side Reactions
While highly efficient, the Suzuki-Miyaura reaction is not without potential side reactions that can impact yield and purity.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond of the boronic acid, leading to the formation of an arene (R²-H) and boric acid.[5][7] This side reaction is often promoted by aqueous basic conditions and elevated temperatures. The propensity for protodeboronation is highly dependent on the electronic nature of the boronic acid.[5]
-
Homocoupling: The coupling of two boronic acid molecules (to form R²-R²) or two organohalide molecules (to form R¹-R¹) can occur, particularly at high catalyst loadings or in the presence of oxidants.
-
Dehalogenation: The organohalide can undergo reduction to the corresponding arene (R¹-H).
-
β-Hydride Elimination: When using alkylboronic acids with β-hydrogens, β-hydride elimination from the alkylpalladium intermediate can occur, leading to the formation of an alkene.
Detailed Experimental Protocols
Reproducibility and the ability to conduct mechanistic studies are crucial for advancing the field. The following are representative protocols for key experiments.
Protocol for Kinetic Analysis of a Suzuki-Miyaura Reaction by HPLC
Objective: To determine the initial reaction rate of the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1, 11 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube)
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Internal Standard Addition: Add the degassed solvent mixture and the internal standard via syringe.
-
Reaction Initiation: Place the Schlenk tube in a preheated oil bath at the desired temperature and begin vigorous stirring. This is time zero.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture via syringe and quench it in a vial containing a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Protocol for a Deuterium Labeling Crossover Experiment
Objective: To probe whether the reductive elimination step is intramolecular or intermolecular.
Materials:
-
Two different arylpalladium(II) halide complexes, one with deuterated aryl groups (e.g., [(dppf)Pd(C₆D₅)(I)]) and one with non-deuterated aryl groups (e.g., [(dppf)Pd(C₆H₅)(I)]).
-
An appropriate solvent (e.g., THF-d₈).
-
NMR tube.
Procedure:
-
Preparation of Reactants: Synthesize the deuterated and non-deuterated arylpalladium(II) halide complexes.
-
Reaction Setup: In an inert atmosphere glovebox, dissolve an equimolar mixture of the deuterated and non-deuterated complexes in the deuterated solvent in an NMR tube.
-
Reaction Monitoring: Monitor the reaction at room temperature or upon gentle heating by ¹H and ²H NMR spectroscopy.
-
Product Analysis: Analyze the biaryl products formed. The exclusive formation of C₁₂D₁₀ and C₁₂H₁₀ with no C₁₂H₅D₅ indicates that the reductive elimination is an intramolecular process. The formation of C₁₂H₅D₅ would suggest an intermolecular pathway involving aryl group scrambling between palladium centers.[1][3]
Synthesis of a Representative Arylpalladium(II) Halide Precatalyst: [(IPr)Pd(cinnamyl)Cl]
Objective: To synthesize a well-defined Pd(II) precatalyst for use in mechanistic studies or catalytic reactions.
Materials:
-
[Pd(cinnamyl)Cl]₂
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Toluene
-
Pentane
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk flask with [Pd(cinnamyl)Cl]₂ and IPr·HCl.
-
Solvent Addition: Add toluene to the flask.
-
Base Addition: Slowly add a solution of KOtBu in toluene to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for the specified time.
-
Workup: Filter the reaction mixture through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and wash the resulting solid with pentane to afford the purified [(IPr)Pd(cinnamyl)Cl] complex.
This in-depth guide provides a foundational understanding of the mechanism of boronic acid reactivity in Suzuki-Miyaura cross-coupling. For researchers, scientists, and drug development professionals, a firm grasp of these principles is essential for the successful application and innovation of this powerful synthetic tool.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Structural Characterization of Alkylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylboronic acids, a class of organoboron compounds characterized by a boron atom bonded to an alkyl group and two hydroxyl groups, are of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility as synthetic intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, and their role in the development of sensors and therapeutic agents necessitate a thorough understanding of their structural features. This technical guide provides a comprehensive overview of the principal analytical techniques employed for the structural characterization of simple alkylboronic acids, focusing on methylboronic acid, ethylboronic acid, and n-butylboronic acid as representative examples.
Core Structural Features
Alkylboronic acids possess a trigonal planar geometry around the sp²-hybridized boron atom. This configuration, with bond angles approximating 120°, leaves a vacant p-orbital on the boron atom, rendering it a Lewis acid. In the solid state, alkylboronic acids typically form dimeric structures or extended hydrogen-bonded networks through intermolecular interactions between their hydroxyl groups. This propensity for self-association can influence their physical properties and reactivity.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths and angles.
Quantitative Data from X-ray Crystallography
The following tables summarize the key structural parameters for methylboronic acid and n-butylboronic acid as determined by X-ray crystallography. As of the writing of this guide, a single-crystal X-ray structure for ethylboronic acid is not publicly available.
Table 1: Crystallographic Data for Methylboronic Acid
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-B | 1.55 - 1.59 |
| B-O | 1.36 - 1.38 | |
| Bond Angles (°) | O-B-O | ~118 |
| C-B-O | ~121 |
Table 2: Crystallographic Data for n-Butylboronic Acid [1]
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | B-O1 | 1.3672 |
| B-O2 | 1.3795 | |
| Bond Angles (°) | O1-B-O2 | 116.048 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the alkylboronic acid suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution. The ideal crystal should be clear, without cracks or defects, and typically between 0.1 and 0.3 mm in each dimension.
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The initial structural model is then refined to best fit the experimental data.
Experimental Workflow for Single-Crystal X-ray Diffraction
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (5-Bromopentyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. These attributes have made the Suzuki coupling an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of (5-bromopentyl)boronic acid with various aryl halides. The resulting 1-aryl-5-bromopentane derivatives can be further functionalized, or if the bromo- group is replaced by another aryl group, it leads to the formation of 1,5-diarylpentanes. Diarylpentanoids, a class of compounds featuring two aromatic rings linked by a five-carbon chain, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These activities include antitumor, anti-infective, antioxidant, anti-inflammatory, and neuroprotective properties, making the 1,5-diarylpentane scaffold a promising starting point for the development of new therapeutic agents.[1][2][3]
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl bromides. The data presented is based on established protocols for the Suzuki coupling of unactivated alkylboronic acids and should be considered as a starting point for optimization.
Table 1: Key Parameters for Suzuki Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is often used in combination with a phosphine ligand. |
| Ligand | P(t-Bu)₂Me or SPhos | Bulky, electron-rich phosphine ligands are crucial for the coupling of alkylboronic acids. |
| Base | KOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is generally required. |
| Solvent | tert-Amyl alcohol or Toluene/Water | Anhydrous conditions with an alcohol solvent or biphasic conditions can be effective. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient, but heating may be required for less reactive substrates. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Exemplary Suzuki Coupling Reactions with this compound and Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₂Me (4) | KOt-Bu (1.5) | tert-Amyl alcohol | RT | 18 | 85-95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80 | 16 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | P(t-Bu)₂Me (4) | KOt-Bu (1.5) | tert-Amyl alcohol | RT | 20 | 82-92 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80 | 24 | 75-85 |
Note: Yields are illustrative and may vary based on the specific substrate and reaction conditions.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an aryl bromide. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Room Temperature Suzuki Coupling in tert-Amyl Alcohol
This protocol is adapted from the work of Fu and co-workers for the coupling of unactivated alkyl electrophiles.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Methyldi-tert-butylphosphine (P(t-Bu)₂Me, 4 mol%)
-
Potassium tert-butoxide (KOt-Bu, 1.5 equiv)
-
Anhydrous tert-amyl alcohol
-
Anhydrous diethyl ether or ethyl acetate for workup
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add potassium tert-butoxide (1.5 equiv).
-
Catalyst and Solvent Addition: In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (2 mol%) and P(t-Bu)₂Me (4 mol%) in anhydrous tert-amyl alcohol. Add the required volume of this catalyst solution to the reaction flask via syringe. Add additional anhydrous tert-amyl alcohol to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically 12-24 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired 1-aryl-5-bromopentane derivative.
Protocol 2: Suzuki Coupling in a Biphasic Toluene/Water System
This protocol is a more traditional approach that can be effective for a range of substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
SPhos (3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Degassed water
-
Ethyl acetate for workup
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%). Add toluene and degassed water (typically in a 10:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent to afford the pure 1-aryl-5-bromopentane product.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Suzuki coupling experiment.
Applications in Drug Discovery
The synthesis of 1,5-diarylpentanes via the Suzuki coupling of this compound derivatives opens avenues for the discovery of novel therapeutic agents. The 1,5-diarylpentane scaffold is a key structural motif in a class of natural and synthetic compounds known as diarylpentanoids. These compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development programs.
-
Antitumor Activity: Many diarylpentanoids have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1]
-
Anti-inflammatory Properties: Several diarylpentanoids exhibit significant anti-inflammatory activity by modulating inflammatory mediators such as nitric oxide, prostaglandins, and cytokines. This makes them potential leads for the treatment of inflammatory diseases.[2]
-
Neuroprotective Effects: The antioxidant and anti-inflammatory properties of some diarylpentanoids contribute to their neuroprotective effects, suggesting their potential in the management of neurodegenerative diseases.[2][3]
-
Anti-infective Agents: Diarylpentanoids have also been investigated for their antibacterial, antifungal, and antiviral activities, offering a potential source of new antimicrobial agents.[2][3]
The Suzuki coupling protocol described herein provides a versatile and efficient method for accessing a library of novel 1,5-diarylpentane derivatives. By varying the aryl halide coupling partner, researchers can systematically explore the structure-activity relationships (SAR) of this important class of molecules, paving the way for the identification of new drug candidates with improved potency and selectivity.
References
Application Notes and Protocols for (5-Bromopentyl)boronic Acid as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopentyl)boronic acid is a versatile bifunctional linker that offers a valuable tool for the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents. This linker possesses two distinct reactive moieties: a terminal bromine atom and a boronic acid group. The bromine atom is susceptible to nucleophilic substitution, allowing for the attachment of various molecules, while the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions or form reversible covalent bonds with diols, such as those found on glycoproteins. This dual reactivity enables the sequential and controlled conjugation of different molecular entities, providing a modular approach to the construction of multifunctional molecules.
These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in the synthesis of bifunctional molecules.
Applications
The unique structure of this compound allows for its use in a variety of applications in drug discovery and chemical biology:
-
PROTAC Synthesis: As a flexible alkyl linker, it can be used to connect a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand. The sequential nature of the reactions at the bromo and boronic acid ends allows for a modular and efficient synthesis of PROTAC libraries for screening and optimization.
-
Bioconjugation: The boronic acid moiety can form boronate esters with diol-containing biomolecules, such as glycoproteins on the cell surface. This allows for the targeted delivery of payloads, such as drugs or imaging agents, to specific cells or tissues.
-
Synthesis of Heterobifunctional Molecules: The orthogonal reactivity of the bromo and boronic acid groups enables the synthesis of a wide range of bifunctional molecules for various applications in materials science and medicinal chemistry.
-
Drug Delivery Systems: The ability of boronic acids to interact with diols can be exploited to create stimuli-responsive drug delivery systems that release their cargo in specific biological environments.
Experimental Protocols
Note: It is often advantageous to protect the boronic acid as a pinacol ester during reactions involving the bromo group to prevent potential side reactions. The pinacol ester can be deprotected under mild acidic conditions when the boronic acid functionality is required. For simplicity, the following protocols will address the reactivity of each functional group.
Protocol 1: Nucleophilic Substitution at the Bromo Terminus
This protocol describes a general procedure for the conjugation of a molecule containing a nucleophilic group (e.g., an amine or a phenol) to the bromo- end of this compound pinacol ester. This is a common first step in the synthesis of a bifunctional molecule where the boronic acid is intended for a subsequent reaction.
Reaction Scheme:
Materials:
-
This compound pinacol ester
-
Molecule of interest with a nucleophilic group (e.g., amine, phenol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the molecule of interest (1.0 eq) and the chosen base (1.5 - 2.0 eq).
-
Add the anhydrous solvent to dissolve the reactants.
-
Add this compound pinacol ester (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.
Quantitative Data (Representative):
| Reactant 1 (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pomalidomide | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 4-Hydroxybenzaldehyde | Cs₂CO₃ | ACN | 60 | 8 | 80-90 |
| Aniline | DIPEA | DMF | 25 | 24 | 60-70 |
Protocol 2: Suzuki-Miyaura Cross-Coupling at the Boronic Acid Terminus
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with the boronic acid moiety of the linker, after the bromo- end has been functionalized.
Reaction Scheme:
Materials:
-
Functionalized pentylboronic acid (from Protocol 1, after deprotection of the pinacol ester if necessary)
-
Aryl or heteroaryl halide (e.g., bromide, iodide) or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the functionalized pentylboronic acid (1.0 eq), the aryl/heteroaryl halide (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final bifunctional molecule.
Quantitative Data (Representative for Alkylboronic Acids):
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 70-85 |
| 1-Iodonaphthalene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4 | 75-90 |
| 2-Chloropyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 12 | 60-75 |
Protocol 3: Boronate Ester Formation for Bioconjugation
This protocol outlines a general method for the conjugation of a molecule functionalized with this compound to a diol-containing biomolecule, such as a glycoprotein. This reaction is typically reversible.
Reaction Scheme:
Materials:
-
Functionalized pentylboronic acid conjugate
-
Diol-containing biomolecule (e.g., glycoprotein, antibody)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO, if necessary to dissolve the boronic acid conjugate)
-
Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry)
Procedure:
-
Dissolve the diol-containing biomolecule in the aqueous buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of the functionalized pentylboronic acid conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the boronic acid conjugate solution to the biomolecule solution with gentle mixing. A typical molar excess of the boronic acid conjugate is 10-100 fold, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.
-
The extent of conjugation can be analyzed by methods such as SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry.
-
For purification, size-exclusion chromatography can be used to remove the excess unconjugated small molecule.
Quantitative Data (Representative):
-
The efficiency of boronate ester formation is highly dependent on the specific biomolecule, the accessibility of the diol, and the reaction conditions.
-
Binding affinities (Kd) for boronic acid-diol interactions are typically in the millimolar to micromolar range.
-
Conjugation efficiency can be assessed by comparing the amount of conjugated versus unconjugated biomolecule using analytical techniques.
Visualizations
Applications of (5-Bromopentyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
(5-Bromopentyl)boronic acid is a versatile bifunctional molecule increasingly recognized for its potential in medicinal chemistry. Its unique structure, featuring a terminal bromine atom and a boronic acid moiety connected by a five-carbon alkyl chain, allows for its application as a linker in targeted therapies, a component in the development of advanced imaging agents, and a targeting ligand in drug delivery systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of this compound.
Application in Proteolysis Targeting Chimeras (PROTACs)
This compound serves as a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase to the target protein.[1][2][] The alkyl chain of this compound provides the necessary spacing between the target protein ligand and the E3 ligase ligand, a critical factor for the formation of a stable and productive ternary complex.[1]
The terminal bromine atom allows for straightforward nucleophilic substitution reactions with amine or thiol groups present on an E3 ligase ligand, such as thalidomide or its analogs. The boronic acid group can be utilized in several ways: it can be coupled to a protein of interest (POI) ligand, or it can be further functionalized.
Quantitative Data Summary: PROTAC Efficacy
The following table summarizes representative data for PROTACs utilizing alkyl-based linkers, demonstrating the impact of linker length and composition on degradation efficiency. While specific data for PROTACs derived from this compound is not extensively published, these values provide a benchmark for expected performance.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-A | BRD4 | Pomalidomide | 12 | 50 | >90 | HeLa |
| PROTAC-B | TBK1 | Lenalidomide | 15 | 3 | 96 | MM.1S |
| PROTAC-C | ERα | Von Hippel-Lindau (VHL) | 16 | 15 | >95 | MCF7 |
Note: Data is compiled from various sources for illustrative purposes and may not directly correspond to PROTACs synthesized with this compound.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein, using this compound pinacol ester as the linker, JQ1 as the BRD4 ligand, and pomalidomide as the E3 ligase (Cereblon) ligand.
Step 1: Synthesis of Pomalidomide-(5-bromopentyl) Linker
-
To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1,5-dibromopentane (5.0 eq) to the mixture.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(5-bromopentyl)pomalidomide.
Step 2: Coupling of Pomalidomide-(5-bromopentyl) Linker with JQ1-(pentyl)boronic acid pinacol ester
-
To a solution of JQ1 acid (1.0 eq) in anhydrous DMF, add this compound pinacol ester (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the final PROTAC using preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Step 3: In vitro Evaluation of PROTAC Activity
-
Cell Culture: Culture a relevant human cell line (e.g., HeLa or MM.1S) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
PROTAC Treatment: Plate cells and treat with varying concentrations of the synthesized PROTAC for 18-24 hours.
-
Western Blot Analysis: Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify band intensities to determine the extent of BRD4 degradation at different PROTAC concentrations and calculate the DC₅₀ value.
Application in Targeted Drug Delivery
The boronic acid moiety of this compound can be exploited for targeted drug delivery to cells overexpressing sialic acid residues on their surface, a common feature of cancer cells. Boronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols, which are present in sialic acids. This interaction can be used to enhance the cellular uptake of drug-conjugates.
The bromo-functional end of the molecule can be used to attach a cytotoxic drug or an imaging agent. The resulting conjugate can then selectively bind to cancer cells, leading to increased local concentration of the therapeutic or diagnostic agent.
Experimental Protocol: Synthesis of a Boronic Acid-Targeted Drug Conjugate
This protocol outlines the synthesis of a conjugate between this compound and the anticancer drug doxorubicin (DOX).
Step 1: Functionalization of Doxorubicin
-
Protect the primary amine of doxorubicin with a suitable protecting group (e.g., Boc anhydride).
-
The phenolic hydroxyl group of the protected doxorubicin can then be used for conjugation.
Step 2: Conjugation with this compound pinacol ester
-
To a solution of the protected doxorubicin (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).
-
Add this compound pinacol ester (1.5 eq).
-
Stir the reaction at 50 °C for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the conjugate by preparative HPLC.
-
Deprotect the amine group of doxorubicin using standard conditions (e.g., trifluoroacetic acid for a Boc group).
-
Purify the final conjugate by HPLC.
Application in Positron Emission Tomography (PET) Imaging
This compound can be adapted for use in Positron Emission Tomography (PET) imaging by replacing the bromine atom with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F). The resulting radiotracer, --INVALID-LINK--boronic acid, can be used to image targets that bind to boronic acids, such as areas of high sialic acid expression in tumors.
The synthesis of such a tracer would involve a nucleophilic substitution reaction on a suitable precursor with [¹⁸F]fluoride.
Quantitative Data Summary: PET Tracer Properties
The following table presents typical parameters for ¹⁸F-labeled PET tracers.
| Property | Typical Value |
| Radiochemical Yield (RCY) | 20-40% (non-decay corrected) |
| Radiochemical Purity (RCP) | >95% |
| Molar Activity (Aₘ) | 50-200 GBq/µmol |
| Half-life of ¹⁸F | 109.7 minutes |
Experimental Protocol: Conceptual Synthesis of ¹⁸Fboronic acid
This protocol describes a conceptual two-step radiosynthesis.
Step 1: Synthesis of a Tosylate Precursor
-
Start with 5-hydroxypentylboronic acid pinacol ester.
-
React the hydroxyl group with tosyl chloride in the presence of a base like pyridine to form the corresponding tosylate precursor.
-
Purify the precursor by column chromatography.
Step 2: Radiolabeling with [¹⁸F]Fluoride
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add a solution of the tosylate precursor in an anhydrous solvent (e.g., acetonitrile).
-
Heat the reaction mixture at 100-120 °C for 10-15 minutes.
-
Cool the reaction and purify the crude product using semi-preparative HPLC.
-
Formulate the final radiotracer in a biocompatible solution for injection.
By providing reactive handles at both ends of a flexible alkyl chain, this compound offers significant potential for the development of innovative therapeutics and diagnostic agents. The protocols and data presented herein serve as a guide for researchers to explore and expand upon the applications of this valuable chemical tool in medicinal chemistry.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (5-Bromopentyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3][4] The use of alkylboronic acids in Suzuki-Miyaura couplings allows for the formation of C(sp²)–C(sp³) bonds, which are crucial linkages in many biologically active compounds.[5]
(5-Bromopentyl)boronic acid is a bifunctional reagent that presents a unique opportunity for selective cross-coupling. The presence of both a boronic acid and an alkyl bromide moiety allows for a chemoselective Suzuki-Miyaura coupling at the boronic acid position, preserving the terminal bromide for subsequent transformations. This makes it a valuable building block for the synthesis of complex molecules where a pentyl chain with a terminal functional handle is required.
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the successful coupling of this compound with a variety of aryl halides.
Key Considerations for Chemoselectivity
A primary challenge in the coupling of this compound is the potential for competitive reaction at the alkyl bromide terminus. Generally, the oxidative addition of palladium to an aryl halide is significantly faster than to an unactivated alkyl halide under typical Suzuki-Miyaura conditions.[6] This inherent difference in reactivity forms the basis for the chemoselective coupling at the boronic acid. However, careful selection of reaction parameters is crucial to minimize potential side reactions. Factors that favor selective coupling include:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the Suzuki-Miyaura coupling of alkylboronic acids.[7][8]
-
Reaction Temperature: Lower to moderate temperatures can help to disfavor the slower oxidative addition to the alkyl bromide.
-
Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[3] The choice of base can influence the overall reaction rate and selectivity.
Data Presentation: Reaction Conditions for the Coupling of this compound with Aryl Halides
The following table summarizes various reported and analogous reaction conditions for the Suzuki-Miyaura coupling of alkylboronic acids with aryl halides. These conditions can serve as a starting point for the optimization of the coupling of this compound.
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 80 | 12-24 | High | [Analogous System] |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5 mol%) | P(t-Bu)₃ (3 mol%) | Cs₂CO₃ (3 equiv) | 1,4-Dioxane | RT | 12 | High | [7] |
| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (3 mol%) | - | K₂CO₃ (2 equiv) | THF/H₂O (3:1) | 80 | 16 | Good | [Analogous System] |
| 4 | 1-Chloro-4-methoxybenzene | [Pd(1-MeNAP)Br]₂ (2 mol%) | XPhos (4 mol%) | LiTMP (2 equiv) | 2-MeTHF | RT | 16 | High | [9] |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2 equiv) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | Moderate to Good | [10] |
| 6 | Methyl 4-bromobenzoate | Na₂PdCl₄ (5 mol%) | TXPTS (10 mol%) | K₃PO₄ (3 equiv) | H₂O | 40 | 12 | Good | [4] |
Experimental Protocols
Protocol 1: General Procedure using Pd₂(dba)₃/P(t-Bu)₃
This protocol is adapted from conditions known to be effective for C(sp²)–C(sp³) couplings.[7]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and cesium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in 1 mL of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining 4 mL of anhydrous 1,4-dioxane to the reaction mixture.
-
Seal the flask and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from general microwave-assisted Suzuki coupling procedures and can significantly reduce reaction times.[10]
Materials:
-
Aryl halide (0.5 mmol)
-
This compound (0.6 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the aryl halide, this compound, PdCl₂(dppf), and potassium carbonate.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (15 mL).
-
Wash the organic layer with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure 5-aryl-1-bromopentane derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis and Utility of (5-Bromopentyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopentyl)boronic acid is a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure incorporates a boronic acid moiety, amenable to Suzuki-Miyaura cross-coupling reactions, and a terminal bromide, which allows for subsequent nucleophilic substitution or further cross-coupling reactions. This dual functionality makes it a valuable building block for the synthesis of diverse molecular architectures, including linkers for antibody-drug conjugates (ADCs), components of PROTACs, and intermediates for active pharmaceutical ingredients (APIs).
These application notes provide detailed protocols for the scale-up synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions. The information is intended to guide researchers in developing robust and scalable synthetic routes.
Scale-Up Synthesis of this compound
Two primary routes for the synthesis of alkylboronic acids are the hydroboration of alkenes and the reaction of Grignard reagents with borate esters. While both methods are effective, the Grignard approach is often favored for its use of readily available starting materials.
Protocol 1: Synthesis via Grignard Reaction with Triisopropyl Borate
This protocol details the preparation of this compound from 1,5-dibromopentane on a multi-gram scale.
Reaction Scheme:
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Dry solvents (THF, Diethyl ether)
-
Magnesium turnings
-
1,5-Dibromopentane
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for workup and purification
Experimental Protocol:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, charge a dry three-necked flask with magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In a dropping funnel, prepare a solution of 1,5-dibromopentane (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 1,5-dibromopentane solution to the magnesium turnings. Gentle heating may be required to initiate the reaction.
-
Once the reaction starts, add the remaining 1,5-dibromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (1.1 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of cold 1M HCl solution until the mixture is acidic (pH ~2).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 50 g (1,5-dibromopentane) |
| Yield | 65-75% |
| Purity (by NMR) | >95% |
| Physical Form | White to off-white solid |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, allowing for the introduction of a five-carbon chain with a terminal bromide, which can be further functionalized.
Protocol 2: Scale-Up Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide on a gram scale.
Reaction Scheme:
Caption: Grignard-based synthesis of this compound.
Diagram 2: Experimental Workflow for Scale-Up Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 3: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
This compound is a key synthetic intermediate with broad applicability in drug discovery and materials science. The protocols outlined in these application notes provide a robust foundation for the scale-up synthesis and utilization of this valuable building block. Careful optimization of reaction conditions, particularly during the Grignard reagent formation and the Suzuki-Miyaura coupling, will be crucial for achieving high yields and purity on a larger scale. Adherence to safety protocols for handling organometallic reagents and palladium catalysts is paramount.
Application Notes and Protocols for Protecting Group Strategies of (5-Bromopentyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopentyl)boronic acid is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates both a versatile boronic acid moiety, amenable to Suzuki-Miyaura cross-coupling and other transformations, and an alkyl bromide, which can participate in nucleophilic substitution reactions. To effectively utilize this reagent in multi-step syntheses, selective protection of the boronic acid group is often necessary to prevent undesired side reactions. This document provides detailed application notes and protocols for the protection and deprotection of this compound, focusing on two common and effective strategies: the formation of N-methyliminodiacetic acid (MIDA) boronates and pinacol boronate esters. The choice of protecting group is critical and depends on the desired stability and the specific reaction conditions of subsequent synthetic steps.
Protecting Group Strategies: MIDA Boronate vs. Pinacol Ester
The two primary strategies for protecting this compound involve its conversion into a MIDA boronate or a pinacol boronate ester. Each offers distinct advantages in terms of stability, reactivity, and ease of deprotection.
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are tetracoordinate, sp3-hybridized boron species that exhibit exceptional stability.[1] The dative bond from the nitrogen atom of the MIDA ligand to the boron center renders the boronic acid functionality inert to a wide range of reaction conditions, including chromatography, anhydrous cross-coupling, and many common synthetic reagents.[1] This stability makes MIDA boronates ideal for multi-step syntheses where the boronic acid needs to be masked through several transformations.[2] Deprotection is typically achieved under mild aqueous basic conditions.
Pinacol Boronate Esters: Pinacol esters are trivalent, sp2-hybridized boron compounds and are one of the most popular choices for protecting boronic acids.[3] They are generally more stable than the free boronic acids and are compatible with many non-aqueous reaction conditions.[3][4] While suitable for many applications, they can be susceptible to hydrolysis, especially during purification on silica gel.[1] Deprotection of pinacol esters often requires acidic conditions or transesterification.[3]
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes the key characteristics and typical reaction conditions for the MIDA and pinacol protection of alkylboronic acids, which are applicable to this compound. Please note that specific yields and reaction times can vary depending on the scale and purity of the reactants.
| Feature | MIDA Boronate | Pinacol Boronate Ester |
| Boron Hybridization | sp³ | sp² |
| Stability | High stability to air, moisture, and chromatography.[5][6] | Moderately stable; can be sensitive to hydrolysis.[1][4] |
| Compatibility | Inert in many reactions (e.g., Suzuki-Miyaura coupling).[1] | Can participate in Suzuki-Miyaura coupling directly.[3] |
| Protection Conditions | Dean-Stark (Toluene/DMSO, reflux) or MIDA anhydride (Dioxane, 70°C).[7][8] | Anhydrous conditions with pinacol (e.g., in diethyl ether with MgSO₄).[9] |
| Typical Protection Yield | Good to excellent (often >80%).[5][7] | Good to excellent (often >90%).[9] |
| Deprotection Conditions | Mild aqueous base (e.g., 1M NaOH or NaHCO₃). | Acidic hydrolysis or transesterification (e.g., with diethanolamine followed by acid).[3][10][11] |
| Orthogonal Potential | High, due to stability under various conditions. | Moderate, depending on the reaction sequence. |
Experimental Protocols
The following protocols are generalized for the protection and deprotection of this compound. Researchers should optimize these conditions for their specific applications.
Protocol 1: Synthesis of this compound MIDA ester
This protocol is adapted from general procedures for the formation of MIDA boronates.[7][8]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene, anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).
-
Add a 10:1 mixture of anhydrous toluene and anhydrous DMSO.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Deprotection of this compound MIDA ester
This protocol is based on standard methods for MIDA boronate deprotection.
Materials:
-
This compound MIDA ester
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound MIDA ester (1.0 eq) in THF in a round-bottom flask.
-
Add 1 M aqueous NaOH solution (2.0-3.0 eq).
-
Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 10-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Once deprotection is complete, acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Synthesis of 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
This protocol follows a general procedure for the formation of pinacol boronate esters.[9]
Materials:
-
This compound
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether
-
Pentane
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), pinacol (1.0 eq), and anhydrous magnesium sulfate (1.5 eq).
-
Add anhydrous diethyl ether.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the crude material in pentane and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the pinacol ester.
Protocol 4: Deprotection of 2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This two-step protocol via a diethanolamine (DEA) intermediate is a mild method for deprotecting alkylpinacolyl boronate esters.[10][11]
Materials:
-
2-(5-Bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Diethanolamine (DEA)
-
Anhydrous diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Hexanes
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (for collecting precipitate)
-
Separatory funnel
Procedure: Step 1: Transesterification with Diethanolamine
-
Dissolve the pinacol ester (1.0 eq) in anhydrous diethyl ether.
-
Add diethanolamine (1.1 eq). A white precipitate should form within minutes.
-
Stir for approximately 30 minutes at room temperature, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the precipitate, wash with cold diethyl ether, and dry to afford the DEA-protected boronate.
Step 2: Hydrolysis
-
Suspend the DEA-protected boronate in a biphasic mixture of hexanes and 0.1 M HCl.
-
Stir vigorously for 20-30 minutes at room temperature.
-
Separate the organic layer, and extract the aqueous layer with hexanes or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.
Visualization of Workflows and Concepts
Logical Relationship: Choosing a Protecting Group
The decision to use a MIDA boronate versus a pinacol ester depends on the subsequent reaction conditions. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting a protecting group.
Experimental Workflow: MIDA Boronate Protection and Deprotection
This diagram outlines the key steps in the protection of this compound as a MIDA boronate and its subsequent deprotection.
Caption: MIDA boronate protection/deprotection workflow.
Signaling Pathway: Orthogonal Protection Strategy
This diagram illustrates the concept of orthogonal protection, where the MIDA-protected boronic acid is stable while the alkyl bromide is reacted, followed by deprotection of the boronic acid.
Caption: Orthogonal protection strategy concept.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Biomolecules with (5-Bromopentyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopentyl)boronic acid is a bifunctional linker molecule that offers a versatile platform for the targeted functionalization and immobilization of biomolecules. Its unique structure, featuring a boronic acid moiety at one end and a reactive bromoalkyl group at the other, enables a two-step conjugation strategy. The boronic acid group forms a reversible covalent bond with cis-diol-containing molecules, such as glycoproteins, carbohydrates, and ribonucleosides, under alkaline conditions.[1][2] This interaction is readily reversed under acidic conditions, allowing for controlled capture and release.[1] The terminal bromine atom serves as a reactive site for nucleophilic substitution, enabling the stable covalent attachment to surfaces or other molecules functionalized with groups like amines or thiols.[3]
These dual functionalities make this compound an invaluable tool for a range of applications in proteomics, drug development, and diagnostics, including:
-
Selective enrichment and separation of glycoproteins: Immobilized this compound can be used in affinity chromatography to capture glycoproteins from complex biological samples like serum.[4][5]
-
Oriented immobilization of antibodies and enzymes: By first attaching the linker to a surface, biomolecules can be captured in a specific orientation via their glycan moieties, preserving their biological activity.
-
Development of biosensors: The reversible binding nature of the boronic acid-diol interaction can be exploited for the development of responsive biosensors for glycoprotein detection.
-
Targeted drug delivery: Biomolecules can be conjugated to the linker for subsequent attachment to drug delivery systems or imaging agents.
This document provides detailed protocols for the use of this compound in key applications, along with illustrative quantitative data and visualizations to guide experimental design.
Data Presentation
Table 1: Illustrative Performance Characteristics of Boronic Acid-Functionalized Surfaces
| Parameter | Illustrative Value | Conditions | Source(s) |
| Glycoprotein Binding Capacity | 377.0 mg/g | Ovalbumin on boronic acid-functionalized polymer brushes, pH 7.4, 25°C | [6] |
| Binding pH Range | pH > 8.0 | Optimal for tetrahedral boronate anion formation | [1][5] |
| Elution pH Range | pH < 6.5 | Promotes dissociation of the boronate ester | [1][7] |
| Competitive Eluent | 0.1 - 1 M Sorbitol or Mannitol | Displaces bound glycoproteins | [7] |
| Binding Time | 30 minutes | For efficient glycoprotein capture | [6] |
Note: The data presented are representative values from studies using various boronic acid-functionalized materials and are intended for illustrative purposes. Actual performance will depend on the specific biomolecule, support matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface
This protocol describes the covalent attachment of this compound to a solid support (e.g., silica beads, glass slides, or microplates) that has been pre-functionalized with primary amine groups. The reaction proceeds via an N-alkylation of the surface amines by the bromoalkyl group of the linker.[8][9]
Materials:
-
Amine-functionalized solid support (e.g., amine-functionalized silica beads)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel
-
Orbital shaker or rotator
Procedure:
-
Preparation of the Reaction Mixture:
-
In a reaction vessel, suspend the amine-functionalized solid support in anhydrous DMF.
-
Prepare a 10-50 mM solution of this compound in anhydrous DMF.
-
Add the this compound solution to the support suspension.
-
Add a 2-3 fold molar excess of DIPEA relative to the this compound.
-
-
Immobilization Reaction:
-
Seal the reaction vessel and incubate at room temperature (20-25°C) for 18-24 hours with gentle agitation on an orbital shaker or rotator.
-
-
Washing:
-
After incubation, pellet the solid support by centrifugation or allow it to settle.
-
Carefully decant the supernatant.
-
Wash the support extensively with anhydrous DMF to remove unreacted reagents.
-
Perform a final wash with anhydrous ethanol to remove residual DMF.
-
-
Final Preparation and Storage:
-
Dry the functionalized support under a stream of nitrogen or in a vacuum desiccator.
-
The boronic acid-functionalized surface is now ready for biomolecule capture.
-
Store the functionalized support in a dry environment at 4°C.
-
Protocol 2: Capture of Glycoproteins on a this compound-Functionalized Surface
This protocol details the selective capture of glycoproteins from a biological sample using the boronic acid-functionalized support prepared in Protocol 1. The principle relies on the formation of a reversible boronate ester between the boronic acid and the cis-diol groups on the glycans of the glycoprotein.[1][2]
Materials:
-
This compound-functionalized solid support
-
Glycoprotein-containing sample (e.g., cell lysate, serum)
-
Binding Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 8.5
-
Washing Buffer: Binding Buffer (pH 8.5)
-
Elution Buffer Option 1 (pH-based): 100 mM acetate buffer, pH 5.0
-
Elution Buffer Option 2 (Competitive): Binding Buffer containing 0.5 M Sorbitol, pH 8.5
-
Microcentrifuge tubes or chromatography columns
-
Protein quantitation assay (e.g., BCA or Bradford)
Procedure:
-
Equilibration of the Support:
-
Resuspend the boronic acid-functionalized support in Binding Buffer.
-
Allow to equilibrate for 15-30 minutes at room temperature.
-
If using a packed column, flow 5-10 column volumes of Binding Buffer through the column.
-
-
Sample Preparation and Loading:
-
Clarify the biological sample by centrifugation to remove any particulate matter.
-
Dilute the sample in Binding Buffer.
-
Load the prepared sample onto the equilibrated support (in a tube or column).
-
-
Binding:
-
Incubate the sample with the support for 30-60 minutes at room temperature with gentle agitation to facilitate binding. For column chromatography, maintain a slow flow rate to allow for sufficient interaction time.
-
-
Washing:
-
Separate the support from the unbound sample by centrifugation or by draining the column.
-
Wash the support with 5-10 volumes of Washing Buffer to remove non-specifically bound proteins. Repeat this step 2-3 times.
-
-
Elution:
-
Option 1 (pH-based elution): Add Elution Buffer (pH 5.0) to the support and incubate for 10-15 minutes. Collect the eluate containing the purified glycoproteins.
-
Option 2 (Competitive elution): Add Elution Buffer containing sorbitol to the support and incubate for 10-15 minutes. The sorbitol will compete for binding to the boronic acid, displacing the captured glycoproteins. Collect the eluate.
-
-
Analysis:
-
Analyze the eluted fraction for the presence and purity of the captured glycoproteins using SDS-PAGE, Western blotting, or mass spectrometry.
-
Quantify the protein concentration in the eluate.
-
Visualizations
Diagram 1: Immobilization Workflow
Caption: Workflow for the immobilization of this compound.
Diagram 2: Glycoprotein Capture and Elution Signaling Pathway
Caption: Mechanism of glycoprotein capture and release.
References
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of (5-Bromopentyl)boronic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopentyl)boronic acid is a bifunctional building block with significant potential in solid-phase organic synthesis (SPOS), particularly in the construction of diverse small molecule libraries for drug discovery and development. Its unique structure, featuring a boronic acid at one end and a bromoalkyl chain at the other, allows for a versatile two-stage synthetic strategy. The boronic acid moiety can be immobilized on a solid support, followed by modification of the terminal bromide, or the bromoalkyl group can be used to attach the molecule to a resin, leaving the boronic acid available for subsequent cross-coupling reactions.
This document provides detailed application notes and protocols for the effective utilization of this compound in solid-phase synthesis, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Core Applications
The primary application of this compound in solid-phase synthesis is as a versatile linker and building block for the generation of combinatorial libraries. The dual functionality allows for two main synthetic approaches:
-
Immobilization via the Boronic Acid: The boronic acid can be attached to a diol-functionalized resin, leaving the terminal bromide exposed for nucleophilic substitution or other transformations.
-
Immobilization via the Bromoalkyl Chain: The bromoalkyl group can be used to alkylate a resin-bound nucleophile (e.g., on a Wang or Rink Amide resin), presenting the boronic acid for subsequent Suzuki-Miyaura cross-coupling with a variety of aryl or heteroaryl halides. This approach is particularly valuable for creating libraries with a common core structure derived from the pentyl chain and diverse peripheral functionalities introduced via the Suzuki-Miyaura reaction.
Data Presentation: Suzuki-Miyaura Cross-Coupling on Solid Support
The following table summarizes representative yields for solid-phase Suzuki-Miyaura cross-coupling reactions. While specific data for this compound on a solid support is not extensively published, the presented data is based on analogous solid-phase Suzuki-Miyaura couplings of alkylboronic acids and resin-bound aryl halides, providing an expected range of outcomes.[1][2]
| Entry | Resin-Bound Substrate (Example) | Coupling Partner | Catalyst System (Example) | Solvent (Example) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Bromobenzoyl-Wang Resin | This compound pinacol ester | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 12 | 75-85 | >90 |
| 2 | 2-Chloro-4-pyridinyl-Rink Amide Resin | This compound | Pd₂(dba)₃, SPhos, K₃PO₄ | Dioxane/H₂O | 16 | 65-75 | >90 |
| 3 | 6-Bromo-2-naphthoyl-Merrifield Resin | This compound MIDA ester | Pd(OAc)₂, RuPhos, Cs₂CO₃ | THF/H₂O | 12 | 80-90 | >95 |
| 4 | 4-Iodobenzoyl-Wang Resin | This compound | PdCl₂(dppf), Na₂CO₃ | DMF | 18 | 85-95 | >95 |
Experimental Protocols
The following are detailed protocols for the immobilization of an aryl halide on a solid support, followed by a Suzuki-Miyaura cross-coupling reaction with this compound.
Protocol 1: Immobilization of an Aryl Halide on Wang Resin
This protocol describes the attachment of a representative aryl halide, 4-bromobenzoic acid, to Wang resin.
Materials:
-
Wang Resin (100-200 mesh, loading capacity ~1.0 mmol/g)
-
4-Bromobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 4-bromobenzoic acid (3.0 mmol, 3 eq.) and DMAP (0.1 mmol, 0.1 eq.) in anhydrous DCM (10 mL). Add DIC (3.0 mmol, 3 eq.) to the solution and stir for 20 minutes at room temperature to form the active ester.
-
Coupling: Drain the DCM from the swollen resin and add the activated 4-bromobenzoic acid solution. Agitate the mixture at room temperature for 12-18 hours.
-
Washing: After the coupling reaction, drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
(Optional) Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 2 hours. Wash the resin as described in step 4 and dry.
Protocol 2: Solid-Phase Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of the resin-bound 4-bromobenzoate with this compound.
Materials:
-
4-Bromobenzoyl-Wang Resin (from Protocol 1)
-
This compound pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene, degassed
-
Ethanol (EtOH), degassed
-
Deionized water, degassed
-
Solid-phase synthesis vessel
-
Shaker or agitator with heating capability
Procedure:
-
Resin Swelling: Place the 4-bromobenzoyl-Wang resin (e.g., 200 mg, ~0.2 mmol) in a solid-phase synthesis vessel and swell in degassed toluene (2 mL) for 30 minutes.
-
Reagent Addition: To the swollen resin, add this compound pinacol ester (0.6 mmol, 3 eq.), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and a 2M aqueous solution of K₂CO₃ (0.6 mmol, 3 eq.). Add a mixture of degassed toluene:EtOH (4:1, 2 mL).
-
Reaction: Seal the vessel and agitate the mixture at 80°C for 12-16 hours.
-
Washing: Cool the reaction vessel to room temperature. Drain the reaction mixture and wash the resin sequentially with toluene (3 x 5 mL), THF/water (1:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the synthesized molecule from the Wang resin.
Materials:
-
Product-bound resin (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Swelling: Swell the dried resin in DCM (1 mL) for 20 minutes in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (2 mL). Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 1 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL) to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid product with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by preparative HPLC to obtain the final pure compound.
Visualizations
Experimental Workflow for Solid-Phase Suzuki-Miyaura Coupling
Caption: Workflow for solid-phase synthesis using this compound.
Signaling Pathway Analogy: Solid-Phase Synthesis Logic
This diagram illustrates the logical flow of solid-phase synthesis, analogous to a signaling pathway.
Caption: Logical flow of a two-step solid-phase synthesis.
References
Application Notes and Protocols: One-Pot Synthesis Involving (5-Bromopentyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromopentyl)boronic acid is a bifunctional reagent that holds significant potential in the streamlined construction of complex molecular architectures. Its utility lies in the orthogonal reactivity of the boronic acid and the alkyl bromide moieties. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The terminal bromide on the pentyl chain serves as a handle for subsequent nucleophilic substitution or further cross-coupling reactions. This dual functionality makes it an ideal candidate for one-pot tandem reactions, which are highly sought after in drug discovery and development for their efficiency, atom economy, and reduction of intermediate isolation steps.
These application notes describe a one-pot tandem Suzuki-Miyaura cross-coupling and intramolecular cyclization protocol using this compound for the synthesis of substituted chromane and tetrahydroquinoline derivatives. These scaffolds are prevalent in many biologically active compounds.
Key Applications in Drug Discovery
The ability to rapidly generate diverse libraries of complex molecules is a cornerstone of modern drug discovery. One-pot reactions involving versatile building blocks like this compound are instrumental in this process. The described protocol allows for the efficient synthesis of:
-
Novel Heterocyclic Scaffolds: Access to privileged structures such as chromanes and tetrahydroquinolines, which are known to interact with a variety of biological targets.
-
Diverse Compound Libraries: By varying the aryl halide coupling partner, a wide range of analogs can be synthesized for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery: The synthesized cyclic ethers and amines can serve as larger, more complex fragments for screening against therapeutic targets.
Experimental Protocols
Protocol 1: One-Pot Synthesis of a Substituted Chromane Derivative
This protocol details a one-pot tandem Suzuki-Miyaura cross-coupling of this compound with 2-bromo-4-methylphenol, followed by an intramolecular O-alkylation to yield 6-methylchromane.
Materials:
-
This compound
-
2-bromo-4-methylphenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), 2-bromo-4-methylphenol (1.0 mmol), Palladium(II) acetate (0.03 mmol, 3 mol%), and Triphenylphosphine (0.12 mmol, 12 mol%).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (10 mL) and potassium carbonate (3.0 mmol).
-
Suzuki-Miyaura Coupling: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the intermediate.
-
Intramolecular Cyclization: After completion of the first step, increase the reaction temperature to 120 °C and continue to stir for an additional 24 hours to facilitate the intramolecular O-alkylation.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-methylchromane.
Protocol 2: One-Pot Synthesis of a Substituted Tetrahydroquinoline Derivative
This protocol outlines a one-pot tandem Suzuki-Miyaura cross-coupling of this compound with 2-bromoaniline, followed by an intramolecular N-alkylation to yield N-methyl-1,2,3,4-tetrahydroquinoline.
Materials:
-
This compound
-
2-bromoaniline
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube
Troubleshooting & Optimization
Technical Support Center: (5-Bromopentyl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Bromopentyl)boronic acid. This resource provides troubleshooting guides and frequently asked questions to address common issues and byproduct formation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in reactions involving this compound?
A1: The most prevalent byproducts are formed through several common pathways for boronic acids. These include protodeboronation, which results in the loss of the boronic acid group; the formation of boroxines, which are cyclic anhydrides of the boronic acid; and in the context of cross-coupling reactions, homocoupling of the boronic acid.[1][2][3] Hydrolysis of boronic esters back to the boronic acid can also be a competing reaction if boronate esters are used.[4][5]
Q2: I have identified pentane as a byproduct in my reaction. What is the cause?
A2: The formation of pentane is a result of protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This is a known side reaction for boronic acids, particularly in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[1] The tendency for protodeboronation can be influenced by factors such as the reaction conditions and the specific organic substituent of the boronic acid.[1]
Q3: A significant amount of a high-molecular-weight impurity is appearing in my analysis. What could it be?
A3: A common high-molecular-weight byproduct is a boroxine. Boroxines are six-membered rings formed from the dehydration of three boronic acid molecules.[6][7] This process is reversible, and the equilibrium between the boronic acid and the boroxine can be controlled by the addition or removal of water.[8] The formation of boroxines can occur by simply warming the boronic acid in an anhydrous solvent.[7]
Q4: In my Suzuki-Miyaura coupling reaction, I am observing a significant amount of a dimer of this compound. How can I prevent this?
A4: The formation of a dimer is known as homocoupling and is a common byproduct in Suzuki-Miyaura reactions.[2][3] This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture.[3] To minimize homocoupling, it is crucial to thoroughly degas the solvents and the reaction mixture with an inert gas, such as argon or nitrogen, before adding the palladium catalyst and to maintain an inert atmosphere throughout the reaction.[2]
Q5: My this compound is stored as a pinacol ester. What specific byproducts should I be concerned about?
A5: While pinacol esters are generally more stable than the corresponding boronic acids, they are still susceptible to certain reactions.[9] The primary concern is hydrolysis, where the ester is converted back to the boronic acid and pinacol, especially in the presence of water.[5][10] Additionally, while more stable, pinacol esters can still undergo protodeboronation under certain conditions.[9][11] It's also important to note that the stability of boronic esters can be highly nuanced and dependent on the reaction conditions, particularly the pH.[12]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues related to byproduct formation in reactions with this compound.
Problem 1: Low Yield of Desired Product with Significant Protodeboronation
Symptoms:
-
Identification of pentane as a major byproduct.
-
Low conversion of starting materials to the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-Anhydrous Conditions | Ensure all solvents and reagents are rigorously dried. Perform the reaction under a strict inert atmosphere (argon or nitrogen). |
| Inappropriate Base or pH | The rate of protodeboronation is pH-dependent.[1] Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find one that favors the desired reaction over protodeboronation. For some systems, avoiding overly basic conditions can suppress this side reaction.[12] |
| Prolonged Reaction Time or High Temperature | Optimize the reaction time and temperature. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to prevent further degradation of the product or boronic acid. |
Problem 2: Formation of High Molecular Weight Byproducts
Symptoms:
-
Presence of a significant peak in LC-MS or a spot with low mobility in TLC that corresponds to a higher molecular weight than the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Boroxine Formation | This is often due to the dehydration of the boronic acid.[7] If possible, use the boronic acid immediately after it is obtained or stored under strictly anhydrous conditions. In some cases, adding a controlled amount of water can shift the equilibrium away from the boroxine, but this must be balanced against the risk of other water-mediated side reactions.[8] |
| Homocoupling in Cross-Coupling Reactions | This is typically caused by the presence of oxygen.[3] Thoroughly degas all solvents and the reaction vessel with an inert gas for an extended period before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[2] |
Problem 3: Decomposition on Silica Gel During Purification
Symptoms:
-
Low recovery of the desired product after column chromatography.
-
Streaking or the appearance of new, more polar spots on TLC plates after spotting the column fractions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis on Acidic Silica Gel | The acidic nature of standard silica gel can promote the hydrolysis of boronic esters or the degradation of the boronic acid.[5] |
| Neutralize the Silica Gel | Prepare a slurry of the silica gel in the desired eluent containing a small amount of a neutralising agent, such as triethylamine (e.g., 1-2%), before packing the column. |
| Use a More Stable Boronate Ester | If starting from the boronic acid, consider converting it to a more robust boronate ester, such as a pinacol or MIDA ester, which are generally more stable to chromatography.[5] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for the coupling of this compound with an aryl halide, with steps to minimize common byproducts.
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting common byproducts.
Caption: Reversible formation of a boroxine from three boronic acid molecules.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Purification of Products from (5-Bromopentyl)boronic acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving (5-Bromopentyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in reactions with this compound?
A1: Common impurities can include unreacted starting materials, homocoupling byproducts of the boronic acid (forming a dimer), and products of protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1][2] Given the bifunctional nature of this compound, potential side products from intermolecular reactions (e.g., ether formation) may also be present. Additionally, residual palladium catalyst from coupling reactions is a common impurity that often needs to be removed.[3]
Q2: Which purification techniques are most effective for products derived from this compound?
A2: The most effective purification technique depends on the properties of the desired product and the nature of the impurities. Common methods include:
-
Column Chromatography: Effective for separating compounds with different polarities.[1]
-
Recrystallization: A powerful technique for purifying solid products.[1]
-
Acid-Base Extraction: Useful for separating acidic or basic compounds from neutral species. Boronic acids themselves are weakly acidic and can sometimes be purified this way.
-
Derivatization to Diethanolamine Adducts: This can be a highly selective method for isolating boronic acid-containing molecules.[4]
Q3: How can I remove residual palladium catalyst from my reaction mixture?
A3: Residual palladium can often be removed by filtration through celite or silica gel.[5] For more complete removal, specialized metal scavengers, such as silica-based materials functionalized with thiols or amines, can be employed.[3]
Q4: My product, which contains the pentylboronic acid moiety, appears to be degrading on silica gel during column chromatography. What can I do?
A4: Boronic acids can sometimes be unstable on silica gel.[6] Consider using deactivated silica gel or an alternative stationary phase like alumina.[1] Another strategy is to convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before chromatography.
Troubleshooting Guides
Issue 1: Low yield of the desired product after purification.
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the workup. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your product. Perform multiple extractions with a suitable solvent. |
| Product Degradation on Silica Gel | If using column chromatography, test the stability of your compound on a small amount of silica gel before performing the full purification. Consider using a less acidic stationary phase like neutral alumina.[1] |
| Inefficient Recrystallization | Optimize the recrystallization solvent system. Ensure slow cooling to maximize crystal formation and yield.[7] |
| Protodeboronation of the Boronic Acid | This is a common side reaction, especially with heteroaryl boronic acids.[2] Ensure anhydrous conditions if the reaction is sensitive to water. The choice of base and solvent can also influence the extent of protodeboronation. |
Issue 2: Presence of persistent impurities after purification.
| Potential Cause | Suggested Solution(s) |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen or Pd(II) species.[2] Ensure your reaction is properly degassed and run under an inert atmosphere. Using a Pd(0) catalyst source can sometimes mitigate this issue.[3] |
| Co-elution with Byproducts in Column Chromatography | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required to achieve better separation.[3] |
| Incomplete Removal of Starting Materials | If starting materials have similar polarity to the product, consider a chemical quench or a derivatization of the unreacted starting material to facilitate its removal. |
| Residual Palladium Catalyst | After initial filtration, if palladium residues persist, use a metal scavenger.[3] |
Data Presentation
Table 1: Comparison of Purification Methods for Boronic Acid Derivatives
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | >95% (variable) | Widely applicable, good for separating mixtures with different polarities.[3] | Can be time-consuming, potential for product degradation on the stationary phase.[6] | Complex reaction mixtures, purification of oils. |
| Recrystallization | >99% (if successful) | Can yield very pure crystalline products, scalable.[7] | Only applicable to solids, requires finding a suitable solvent system, can have lower yields. | Final purification step for solid products. |
| Diethanolamine Adduct Formation | High | Highly selective for boronic acids, adducts are often crystalline and stable.[4][8] | Requires an additional chemical step for formation and subsequent cleavage of the adduct. | Isolating boronic acids from non-boronic acid impurities. |
| Acid-Base Extraction | Variable | Simple and quick for separating acidic/basic compounds. | Limited to compounds with significant differences in acidity/basicity, may not be very selective. | Crude purification to remove neutral impurities from acidic products. |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Work-up: After the reaction is complete, quench the reaction as appropriate. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent System Selection: Determine an appropriate solvent system for column chromatography using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.
-
Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude product containing the boronic acid moiety in a suitable solvent like methylene chloride or ether. Add one equivalent of diethanolamine and stir. The diethanolamine adduct will often precipitate as a white solid.[9]
-
Isolation of Adduct: Collect the precipitated adduct by filtration and wash with a cold solvent.
-
Liberation of the Boronic Acid (if required): The stable diethanolamine adduct can sometimes be used directly in subsequent reactions.[8] If the free boronic acid is required, the adduct can be hydrolyzed under acidic conditions.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation of Alkylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the undesired protodeboronation of alkylboronic acids in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for alkylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[1] This converts your alkylboronic acid into a simple alkane, which reduces the yield of your desired coupled product. While generally less susceptible than many heteroarylboronic acids, alkylboronic acids can still undergo this process, especially under harsh reaction conditions.
Q2: What are the main factors that promote the protodeboronation of alkylboronic acids?
A2: The primary factors that can lead to protodeboronation of alkylboronic acids include:
-
Presence of a Proton Source: Water is the most common proton source for this side reaction.[1]
-
Strong Bases: The use of strong bases, particularly hydroxide bases, can accelerate protodeboronation.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.
-
Prolonged Reaction Times: Longer exposure to reaction conditions can lead to increased degradation of the alkylboronic acid.
-
Inefficient Catalysis: If the primary reaction (e.g., Suzuki-Miyaura coupling) is slow, the alkylboronic acid has more opportunity to decompose via protodeboronation.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most direct way to detect protodeboronation is by identifying the corresponding alkane byproduct in your crude reaction mixture. This can typically be done using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Consistently low yields of your desired product, despite consumption of the starting halide, can also be an indicator of a competing side reaction like protodeboronation.
Q4: Are there more stable alternatives to alkylboronic acids?
A4: Yes, converting alkylboronic acids into boronic esters or other derivatives is a highly effective strategy to prevent protodeboronation.[2] Some of the most common and effective alternatives include:
-
Pinacol esters: These are generally more stable than the corresponding boronic acids.
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, often crystalline, air-stable solids.[3] They participate in a "slow release" of the active boronic acid under the reaction conditions, keeping the concentration of the more sensitive free boronic acid low and thus minimizing side reactions.[2]
-
Potassium alkyltrifluoroborates (BF3K salts): These are also stable, crystalline solids that can be used in place of boronic acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of the desired coupled product; significant amount of alkane byproduct detected. | High rate of protodeboronation. | 1. Switch to a more stable boronic acid derivative: Use an alkylboronic acid pinacol ester or, for maximum stability, a MIDA boronate.[2] 2. Use milder reaction conditions: Lower the reaction temperature and shorten the reaction time. 3. Use a weaker base: Switch from strong bases like NaOH or KOH to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. 4. Use anhydrous conditions: Ensure all solvents and reagents are dry and run the reaction under an inert atmosphere.[1] |
| Inconsistent yields between different reaction batches. | Decomposition of the alkylboronic acid upon storage or variability in reaction setup. | 1. Use freshly prepared or recently purchased alkylboronic acid. 2. Store the alkylboronic acid under an inert atmosphere at low temperature. 3. For long-term storage, consider converting the boronic acid to a more stable MIDA boronate. [3] 4. Ensure consistent reaction setup, including solvent degassing and inert atmosphere. |
| The reaction is sluggish, requiring long reaction times and high temperatures. | Inefficient catalytic system, leading to prolonged exposure of the alkylboronic acid to potentially degrading conditions. | 1. Optimize the catalyst and ligand: Increase the catalyst loading or switch to a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand). 2. Use a pre-formed, active Pd(0) catalyst to avoid inefficient in situ reduction steps. 3. Ensure efficient stirring, especially for biphasic reactions. |
Quantitative Data on Factors Influencing Protodeboronation
While extensive kinetic data for alkylboronic acids is less common than for their aryl counterparts, the following table provides an illustrative summary of the relative impact of various factors on the stability of boronic acid derivatives.
| Parameter | Condition A | Condition B | Expected Outcome for Protodeboronation |
| Boron Reagent | Alkylboronic Acid | Alkyl MIDA Boronate | MIDA boronate is significantly more stable and less prone to protodeboronation due to the slow-release mechanism.[4][5] |
| Base | NaOH (aq) | K₃PO₄ (anhydrous) | Anhydrous conditions with a weaker base like K₃PO₄ will significantly reduce protodeboronation compared to a strong aqueous base. |
| Temperature | 100 °C | 60 °C | Lower temperatures generally decrease the rate of protodeboronation. |
| Solvent | Aqueous/Organic Biphasic | Anhydrous Toluene | The absence of water, a primary proton source, in an anhydrous system minimizes protodeboronation.[1] |
Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling of an Alkylboronic Ester
This protocol aims to minimize protodeboronation by excluding water.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkylboronic acid neopentylglycol ester (1.2 equiv)[6]
-
Palladium precatalyst (e.g., Pd-P(t-Bu)₃-G3, 2 mol%)[6]
-
Anhydrous base (e.g., potassium trimethylsilanolate (TMSOK) or K₃PO₄, 1.5 equiv)[1]
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium precatalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Boronic Ester Addition: Add the alkylboronic acid neopentylglycol ester to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: Synthesis of an Alkyl MIDA Boronate
This protocol describes the synthesis of a stable alkyl MIDA boronate from the corresponding boronic acid.[7][8]
Materials:
-
Alkylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the alkylboronic acid and N-methyliminodiacetic acid.
-
Solvent Addition: Add the anhydrous solvent to achieve a concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude MIDA boronate can often be purified by precipitation or crystallization from a suitable solvent system (e.g., acetone/ether) or by silica gel chromatography.[9]
Visualizations
Caption: A decision tree for troubleshooting protodeboronation.
Caption: MIDA boronate's role in minimizing protodeboronation.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Alkylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving alkylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an alkylboronic acid is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with an alkylboronic acid fails, a systematic check of the following parameters is crucial:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are thoroughly degassed.
-
Reagent Purity: Verify the purity of your alkylboronic acid and the organic halide. Alkylboronic acids can be unstable and may degrade over time.
-
Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.
Q2: I suspect β-hydride elimination is the primary side reaction. How can I minimize it?
A2: β-hydride elimination is a common competing pathway in Suzuki reactions with alkylboronic acids that possess β-hydrogens.[2][3] To suppress this side reaction, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination relative to β-hydride elimination. The use of ligands with a large bite angle is also believed to favor reductive elimination.[4]
-
Use of Additives: Certain additives can help to suppress β-hydride elimination, though the mechanism is not always fully understood.
-
Lower Reaction Temperature: If the desired coupling is still feasible at a lower temperature, reducing the heat can sometimes disfavor the β-hydride elimination pathway.
Q3: My alkylboronic acid seems to be decomposing before it can react. What can I do?
A3: Alkylboronic acids are often less stable than their aryl counterparts and can be prone to side reactions like protodeboronation.[2] Here are some approaches to address this issue:
-
Use of More Stable Boron Reagents: Consider converting your alkylboronic acid to a more stable derivative, such as a potassium alkyltrifluoroborate or an MIDA (N-methyliminodiacetic acid) boronate.[4] These reagents can be more robust and release the boronic acid slowly under the reaction conditions.
-
Anhydrous Conditions: Protodeboronation is often facilitated by the presence of water. Switching to anhydrous reaction conditions can significantly reduce this side reaction.
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or switch to a more active/stable precatalyst. |
| Insufficiently Strong Base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Ensure the base is finely powdered. |
| Low Reaction Temperature | Gradually increase the reaction temperature. |
| Steric Hindrance | Employ bulky, electron-rich ligands like SPhos or XPhos to facilitate the coupling of sterically demanding substrates. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas solvents and maintain a strict inert atmosphere. |
| Protodeboronation Product | Presence of water and/or strong base. | Use anhydrous conditions and a milder base (e.g., K₂CO₃). Consider using a more stable boron reagent. |
| β-Hydride Elimination Product | High reaction temperature; unsuitable ligand. | Lower the reaction temperature; use bulky, electron-rich phosphine ligands. |
Data Presentation
Table 1: Effect of Different Bases on the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | [P₆₆₆₁₄]DBS | 80 | 1 | 95 |
| 2 | K₂CO₃ | [P₆₆₆₁₄]DBS | 80 | 1 | 85 |
| 3 | Et₃N | [P₆₆₆₁₄]DBS | 80 | 1 | 20 |
Data adapted from a study on Suzuki reactions in ionic liquids.[5]
Table 2: Comparison of Ligands for the Suzuki Coupling of 2,6-Dichloropyridine with n-Heptylboronic Acid Pinacol Ester
| Entry | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Dioxane/H₂O | 110 | 24 | 75 |
| 2 | SPhos | Dioxane/H₂O | 110 | 24 | 68 |
| 3 | PPh₃ | Dioxane/H₂O | 110 | 24 | 15 |
Yields are for the mono-alkylated product. Data is illustrative and based on general trends observed in the literature.[6]
Experimental Protocols
General Protocol for Suzuki Coupling of an Alkylboronic Acid with an Aryl Bromide
This protocol is a representative method and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide, alkylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The mechanism of β-hydride elimination, a common side reaction.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions with (5-Bromopentyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst poisoning and side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving (5-bromopentyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a low yield. What are the most common causes of catalyst deactivation?
A1: Low yields or reaction failure with alkylboronic acids like this compound are often due to palladium catalyst deactivation or poisoning. The primary culprits include:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of Pd(0) to inactive Pd(II) species. Phosphine ligands are also prone to oxidation.
-
Impurities: Trace impurities in reagents or solvents can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.
-
Catalyst Agglomeration: At elevated temperatures or high concentrations, Pd(0) species can agglomerate to form palladium black, which has significantly lower catalytic activity. This is often visible as a black precipitate in the reaction mixture.
-
Ligand Degradation: Phosphine ligands, especially at high temperatures, can degrade over time, leading to an unstable palladium center and subsequent deactivation.
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to the active Pd(0) species may be inefficient under your current reaction conditions.
Q2: I am observing significant byproduct formation. What are the common side reactions with this compound?
A2: Besides catalyst deactivation, low yields can be attributed to side reactions involving the alkylboronic acid:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture. Alkylboronic acids can be susceptible to this process, especially under harsh basic conditions or at elevated temperatures.
-
β-Hydride Elimination: As this compound has β-hydrogens, the corresponding alkyl-palladium intermediate can undergo β-hydride elimination to form an alkene and a palladium-hydride species. This is a common decomposition pathway for sp³-hybridized organopalladium intermediates and a significant challenge in couplings with alkylboron reagents.[1][2]
-
Homocoupling: The boronic acid can couple with itself to form a dimer (1,10-dibromodecane in this case). This is often promoted by the presence of oxygen or if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow.[1]
Q3: How can I improve the stability of this compound during the reaction?
A3: Alkylboronic acids are generally less stable than their aryl counterparts.[3] To mitigate decomposition, consider the following:
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (this compound pinacol ester), can significantly improve stability and handling.[1][4] These esters are more resistant to protodeboronation and often release the boronic acid slowly in situ under the reaction conditions.
-
Use of Trifluoroborate Salts: Potassium alkyltrifluoroborates are another class of stable and crystalline derivatives that can be used in place of boronic acids.[3][5] They are known for their enhanced stability and robust reactivity.
Q4: Which catalyst system (catalyst and ligand) is recommended for coupling with a primary alkylboronic acid like this compound?
A4: The choice of ligand is critical for successful coupling with alkylboronic acids. Key recommendations include:
-
Bulky, Electron-Rich Ligands: These ligands are known to promote the rate-limiting oxidative addition step and the final reductive elimination step, while discouraging side reactions like β-hydride elimination.[2][5] Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[6]
-
Catalyst Precursors: Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources, as they do not require an in-situ reduction step. However, modern pre-catalysts (e.g., G3-palladacycles) are designed for efficient generation of the active Pd(0) species.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Reaction does not start or is very sluggish | 1. Inactive Catalyst (Oxidation) | • Ensure all solvents and reagents are rigorously degassed (e.g., by sparging with argon for 30 min or freeze-pump-thaw cycles).• Use fresh, high-purity catalyst and ligands stored under an inert atmosphere. |
| 2. Inefficient Pre-catalyst Reduction | • If using a Pd(II) source, ensure your conditions (base, solvent, temperature) are suitable for reduction to Pd(0).• Consider switching to a pre-formed Pd(0) catalyst or a modern pre-catalyst system. | |
| 3. Poor Substrate Purity | • Purify starting materials (aryl halide and boronic acid/ester) by recrystallization or chromatography to remove potential catalyst poisons. | |
| Low yield of desired product | 1. Protodeboronation of Boronic Acid | • Use a milder base (e.g., K₃PO₄, Cs₂CO₃, KF) instead of strong hydroxides.[7]• Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[4]• Run the reaction at the lowest effective temperature. |
| 2. β-Hydride Elimination | • Use bulky, electron-rich phosphine ligands (e.g., AntPhos, Buchwald ligands) which can disfavor the formation of the required geometry for elimination.[8]• Ensure the reductive elimination step is as fast as possible by optimizing the catalyst system. | |
| Formation of palladium black | 1. Catalyst Agglomeration | • Lower the reaction temperature.• Decrease the catalyst loading (high loadings can sometimes promote agglomeration).• Ensure the chosen ligand effectively stabilizes the Pd(0) nanoparticles. |
| Significant homocoupling of boronic acid | 1. Presence of Oxygen | • Improve the degassing procedure for all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| 2. Slow Oxidative Addition | • If using a less reactive aryl halide (e.g., a chloride), switch to a more active catalyst system (e.g., with a more electron-rich ligand).• Consider switching the halide from Br to I to increase the rate of oxidative addition. |
Data Presentation
Table 1: Influence of Boron Reagent and Base on Suzuki-Miyaura Coupling Yields with Primary Alkylboron Compounds
The following table summarizes general trends and comparative data collated from various studies on Suzuki-Miyaura couplings involving primary alkylboron reagents. Note that yields are highly dependent on the specific substrates, catalyst, ligand, and solvent used.
| Boron Reagent Type | Base | Typical Yield Range (%) | Key Considerations & Remarks |
| Alkylboronic Acid | K₃PO₄ | 50-85% | A common and effective base, but can promote protodeboronation at higher temperatures. Finely powdered base is recommended.[3] |
| Alkylboronic Acid | Cs₂CO₃ | 60-90% | Often provides higher yields due to better solubility in organic solvents. |
| Alkylboronic Acid | Ag₂O | 70-95% | Silver(I) salts have been shown to significantly enhance the rate and yield of couplings with n-alkylboronic acids.[9] |
| Alkylboronic Acid Pinacol Ester | K₃PO₄ | 75-95% | Generally more stable than the corresponding boronic acid, leading to more reproducible and often higher yields by minimizing decomposition.[4][10] |
| Alkylboronic Acid Pinacol Ester | TMSOK | 80-95% | Potassium trimethylsilanolate is a strong, anhydrous base that can be highly effective in rapid, homogeneous couplings of alkylboronic esters.[2] |
| Potassium Alkyltrifluoroborate | Cs₂CO₃ | 70-95% | Highly stable, crystalline solids that serve as excellent coupling partners, slowly releasing the boronic acid in situ.[3] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely powdered, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system like Toluene/Water, ensure vigorous stirring to facilitate mixing.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of (5-Bromopentyl)boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of the base on the coupling efficiency of (5-Bromopentyl)boronic acid in Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its main function is to activate the this compound by forming a more nucleophilic boronate species ("ate" complex).[1][2] This boronate complex then undergoes transmetalation with the palladium(II) complex, a key step in the formation of the new carbon-carbon bond.[1][3] The choice and strength of the base can significantly influence the reaction rate and overall yield.[1]
Q2: Which bases are commonly used for the Suzuki-Miyaura coupling of alkylboronic acids like this compound?
A2: A variety of inorganic and organic bases are used, with inorganic bases being more common.[1] For alkylboronic acids, common choices include:
-
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1]
-
Phosphates: Potassium phosphate (K₃PO₄).[1]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH).[1]
-
Fluorides: Potassium fluoride (KF).[1]
The optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1][2]
Q3: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the first things to check related to the base?
A3: When troubleshooting a low-yielding Suzuki-Miyaura reaction with an alkylboronic acid, consider the following base-related factors:
-
Inadequate Base Strength: The base may be too weak to efficiently form the boronate complex, leading to a sluggish or incomplete reaction.
-
Poor Solubility: Many inorganic bases have poor solubility in organic solvents. Ensure vigorous stirring to maximize interfacial contact, or consider a solvent system that improves solubility.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. Strong bases in the presence of water can exacerbate this issue.
-
Reagent Quality: Ensure the base is of high purity and anhydrous if the reaction is run under anhydrous conditions.
Q4: Can the base influence side reactions with this compound?
A4: Yes, the choice of base can influence side reactions. Besides protodeboronation, β-hydride elimination is a potential side reaction for alkylboronic acids that have β-hydrogens.[4] While this compound is a primary alkylboronic acid and less prone to this than secondary or tertiary alkylboronic acids, the reaction conditions, including the base, can play a role. Using bulky ligands on the palladium catalyst can help to suppress β-hydride elimination.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Inefficient Boronate Formation | The selected base may be too weak. Consider switching to a stronger base (e.g., from a carbonate to a phosphate). |
| Poor Base Solubility | Ensure vigorous stirring. Alternatively, consider a biphasic solvent system (e.g., Toluene/water) or a different solvent that better solubilizes the base. |
| Catalyst Inactivity | Ensure the palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ.[5] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5][6] Ensure the solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5] |
Issue 2: Significant Protodeboronation
| Possible Cause | Troubleshooting Step |
| Base is too strong | Strong bases in aqueous media can accelerate protodeboronation. Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF). |
| Presence of Water | Water is the proton source for this side reaction. If feasible for your specific reaction, switch to anhydrous conditions. |
| Use of a More Stable Boron Reagent | Consider converting the this compound to a more stable boronic ester, such as a pinacol or MIDA ester. These can provide a "slow-release" of the boronic acid, minimizing its concentration and reducing decomposition. |
Issue 3: Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[7] |
| Suboptimal Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to favor the cross-coupling pathway over homocoupling of the aryl halide.[7] |
Data Presentation
Table 1: General Performance of Bases in the Suzuki-Miyaura Coupling of Primary Alkylboronic Acids with Aryl Bromides
| Base | Typical Solvent System | General Observations & Potential Issues |
| K₃PO₄ | Anhydrous THF, Dioxane, or Toluene | Often a good choice for less reactive alkylboronic acids.[7] Can be effective in anhydrous conditions, sometimes with a small amount of water added.[8] |
| Cs₂CO₃ | Dioxane/Water, Toluene/Water | A strong and effective base, often used for challenging couplings. Its higher solubility in organic solvents can be advantageous. |
| K₂CO₃ | Toluene/Ethanol/Water, Dioxane/Water | A commonly used, milder base. A good starting point for substrates sensitive to stronger bases. |
| Na₂CO₃ | Toluene/Water, Ethanol/Water | An effective and economical choice. Has been shown to be highly effective in some systems.[9] |
| NaOH | Toluene/Water | A strong base that can be effective, but may promote side reactions like protodeboronation, especially with sensitive substrates. |
| KF | Anhydrous THF or Dioxane | A mild base, particularly useful for substrates with base-labile functional groups.[3] |
Experimental Protocols
Below is a representative experimental protocol for screening bases in the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a starting point and should be optimized for specific substrates.
Protocol 1: General Procedure for Base Screening
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, ligand, and the selected base.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block (typically 80–110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling of (5-Bromopentyl)boronic acid
Welcome to the technical support center for managing the homocoupling of (5-Bromopentyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a concern with this compound?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical dimer (in this case, 1,10-dibromodecane). This is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and the resulting byproduct can be difficult to separate during purification due to its nonpolar nature.
Q2: What are the primary causes of this compound homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of homocoupling.[1][3][4] Additionally, Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product during the in situ reduction to the active Pd(0) species.[1][5]
Q3: Are alkylboronic acids like this compound more prone to homocoupling than arylboronic acids?
A3: Alkylboronic acids can be less reactive in Suzuki-Miyaura couplings compared to their aryl counterparts.[1] This lower reactivity can make competing side reactions like homocoupling more significant if the reaction conditions are not carefully optimized.[1]
Q4: How can I detect if homocoupling is a significant issue in my reaction?
A4: The primary indication of significant homocoupling will be a lower-than-expected yield of your desired product and the appearance of a new, often less polar, spot on your TLC plate or a corresponding peak in your GC-MS or LC-MS analysis. The homocoupled product of this compound would be 1,10-dibromodecane, which can be identified by its characteristic mass spectrum and NMR signals.
Troubleshooting Guides
Issue: Significant Formation of Homocoupled Byproduct
If you observe a substantial amount of the homocoupled byproduct, follow these troubleshooting steps:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | 1. Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes).[2] For more sensitive reactions, perform three to five freeze-pump-thaw cycles.[2] 2. Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. |
| Pd(II) Precatalyst | 1. Switch to a Pd(0) Source: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.[1][6] 2. Use a Mild Reducing Agent: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent, like potassium formate, to the reaction mixture to facilitate a cleaner reduction to Pd(0).[7][8] |
| High Boronic Acid Concentration | 1. Slow Addition: Instead of adding all the this compound at once, dissolve it in a small amount of degassed solvent and add it to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[1] This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1] |
| Suboptimal Ligand Choice | 1. Employ Bulky, Electron-Rich Ligands: Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[4][6] These ligands accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[4][6] |
| Non-Optimized Reaction Conditions | 1. Base and Solvent Screening: The choice of base and solvent can significantly impact the reaction. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). 2. Pre-heating Technique: Try pre-heating the palladium catalyst, base, solvent, and your coupling partner for about 10 minutes at 60-80°C before adding the this compound.[9] |
Experimental Protocols
General Protocol for Minimizing Homocoupling of this compound
This protocol is a general guideline and may require optimization for your specific substrate.
1. Preparation and Degassing:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Degas the chosen solvent (e.g., toluene/water mixture) by sparging with argon or nitrogen for at least 30 minutes.
2. Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl/vinyl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 5-10 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the Pd(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) under a positive pressure of inert gas.
3. Reagent Addition:
-
In a separate flask, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.
-
Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.
4. Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting and minimizing the homocoupling of this compound.
References
Technical Support Center: Post-Reaction Purification from Boronic Acid Impurities
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of boronic acid and its derivatives from reaction mixtures, particularly after Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities derived from boronic acids in a reaction?
A1: Besides unreacted boronic acid, common impurities include boroxines (anhydrides of boronic acids) and products of protodeboronation (the replacement of the boronic acid group with a hydrogen atom). Homocoupling of the boronic acid can also occur as a side reaction.
Q2: I see a persistent impurity in my NMR that I suspect is boronic acid-related. How can I confirm its identity?
A2: ¹H NMR can be indicative, but for direct confirmation, ¹¹B NMR is a powerful tool to detect and quantify boron-containing species. Mass spectrometry (ESI-MS) can also reveal the presence of boron-containing adducts.
Q3: Are there any safety concerns associated with boronic acid impurities?
A3: While many boronic acids have been considered to have low toxicity, recent studies have raised concerns about the potential mutagenic activity of some arylboronic acids.[1] Therefore, their removal to the lowest possible levels is crucial, especially in drug development.
Q4: Can I use a simple aqueous workup to remove boronic acid impurities?
A4: A simple water wash is often insufficient due to the partial solubility of some boronic acids in organic solvents. A basic aqueous wash is generally more effective.
Q5: When should I consider using a scavenger resin over other methods?
A5: Scavenger resins are particularly useful when the desired product is sensitive to acidic or basic conditions, or when other methods like extraction or chromatography fail to provide adequate separation. They are also advantageous for streamlining purification by simply stirring the resin with the reaction mixture and filtering.
Troubleshooting Guides
Issue 1: Residual Boronic Acid Impurities Detected After a Basic Aqueous Wash.
-
Possible Cause: The basic wash was not effective enough. This could be due to insufficient concentration of the base, inadequate mixing, or a short extraction time. The boronic acid may also have limited solubility in the aqueous phase even as its boronate salt.
-
Solutions:
-
Increase the concentration of the aqueous base (e.g., from 1 M to 2 M NaOH).[2]
-
Increase the number of extractions (e.g., from one to three washes).
-
Ensure vigorous stirring during the extraction to maximize interfacial contact.
-
Consider a different base, such as K₃PO₄, which is also effective in Suzuki coupling reactions and can help with the removal of boronic acid residues during workup.
-
Issue 2: Product Co-elutes with Boronic Acid Impurities During Silica Gel Chromatography.
-
Possible Cause: The polarity of the product and the boronic acid impurity are too similar for effective separation using standard solvent systems.
-
Solutions:
-
Modify the Eluent System: Add a small amount of a modifier to the eluent. For example, adding a small percentage of acetic acid or triethylamine can alter the retention of the acidic boronic acid on the silica gel.
-
Use Treated Silica Gel: Impregnating the silica gel with boric acid has been shown to improve the separation of boronic esters by suppressing their over-adsorption.
-
Switch to a Different Stationary Phase: Consider using neutral alumina for chromatography, as it can offer different selectivity compared to silica gel.[3] Reverse-phase chromatography (C18) can also be an option if the product and impurity have different hydrophobicities.
-
Pre-Column Treatment: Employ one of the other removal methods (e.g., basic wash, scavenger resin) to remove the bulk of the boronic acid impurity before performing chromatography.
-
Issue 3: Low Recovery of the Desired Product After Purification.
-
Possible Cause: The product may be partially soluble in the aqueous phase during extraction, or it may be degrading on the silica gel column.
-
Solutions:
-
Back-Extraction: If product loss during a basic wash is suspected, acidify the aqueous layer and extract it with an organic solvent to recover any dissolved product.
-
Neutralize the Crude Mixture: Before loading onto a silica gel column, ensure that the crude product is free from strong bases or acids that could cause degradation.
-
Use a Milder Purification Technique: If the product is sensitive, consider using a scavenger resin which offers a neutral and milder purification method.
-
Data Presentation
Table 1: Comparison of Boronic Acid Scavenger Resins
| Scavenger Resin Functional Group | Supplier Example | Loading Capacity (mmol/g) | Key Features |
| Diethanolamine (DEAM) | SiliaBond® DEAM | ~0.6 - 1.2 | Highly effective for boronic acids.[4][5] |
| Diol | SiliaBond® Diol | ~1.0 | Effective for scavenging boronic acids.[4][5] |
| Guanidine | SiliaBond® Guanidine | Not specified | Powerful scavenger for acidic compounds, including boronic acids.[5] |
Note: The efficiency of scavenging can be influenced by the solvent, temperature, and the specific boronic acid.
Table 2: Efficiency of Selected Boronic Acid Removal Methods
| Method | Typical Reagents/Conditions | Reported Efficiency | Notes |
| Basic Aqueous Wash | 1-2 M NaOH or K₂CO₃ in water | Highly effective for many boronic acids | Can be less effective for very non-polar boronic acids. Product compatibility with base is crucial. |
| Scavenger Resins | SiliaBond® DEAM or Diol (2-4 equivalents) | Can achieve >95% removal | Efficiency depends on reaction time and equivalents of scavenger used. |
| Recrystallization | Various solvents (e.g., water, ethanol, ethyl acetate) | Can yield high purity product (>99%) | Dependent on the crystallinity of the product and the solubility difference with the impurity. Yield can be variable.[3] |
| Azeotropic Distillation | Methanol | Effective for removing boric acid | Forms volatile trimethyl borate. Requires multiple cycles for complete removal. |
Disclaimer: The efficiencies reported are based on available literature and can vary significantly depending on the specific reaction conditions, substrates, and the scale of the experiment.
Experimental Protocols
Protocol 1: Removal of Boronic Acid Impurities using a Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of NaOH or K₂CO₃.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with the aqueous base one or two more times for optimal removal.
-
Washing: Wash the organic layer with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Boronic Acid Scavenger Resin (e.g., SiliaBond® DEAM)
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in a round-bottom flask.
-
Addition of Scavenger: Add the scavenger resin (typically 2-4 equivalents relative to the excess boronic acid) to the solution.
-
Stirring: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the reaction by TLC or LC-MS. A typical duration is 1-4 hours.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Recrystallization for Boronic Acid Impurity Removal
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid impurity remains soluble at lower temperatures. Common solvents include water, ethanol, ethyl acetate, or mixtures thereof.[3]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Workflow for Boronic Acid Removal via Basic Aqueous Wash.
References
improving the stability of (5-Bromopentyl)boronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (5-Bromopentyl)boronic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The stability of this compound is primarily compromised by two main degradation pathways:
-
Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species, leading to the formation of 5-bromopentan-1-ol and boric acid. This process can be accelerated by exposure to air (oxygen) and certain metal ions.[1]
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 1-bromopentane. This reaction can be catalyzed by acidic or basic conditions.[2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution plays a critical role in the stability of this compound. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] Generally, alkylboronic acids are most stable at a slightly acidic to neutral pH (around pH 4-7). Both strongly acidic and strongly basic conditions can catalyze protodeboronation.[2] At physiological pH, boronic acids are typically in their protonated, uncharged trigonal form.[4]
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: To ensure the longevity of this compound, the following storage conditions are recommended:
| Form | Storage Condition | Rationale |
| Solid | Store at -20°C under an inert atmosphere (e.g., argon or nitrogen). | Minimizes both oxidative degradation and hydrolysis from atmospheric moisture. |
| Solution | Store in a degassed, anhydrous aprotic solvent (e.g., THF, Dioxane) at -20°C or -80°C under an inert atmosphere. | Prevents oxidation and protodeboronation. Avoid long-term storage in protic solvents like water or alcohols. |
Q4: Can I use this compound in protic solvents for my reaction?
A4: While many reactions involving boronic acids (like Suzuki-Miyaura coupling) use protic co-solvents, prolonged exposure of this compound to protic solvents, especially at elevated temperatures, can lead to degradation. If a protic solvent is necessary, it is advisable to use it in combination with an aprotic solvent, ensure the solvent is degassed, and minimize the reaction time. Alternatively, converting the boronic acid to a more stable boronate ester is recommended for reactions requiring harsh conditions or prolonged heating in protic media.
Q5: How can I improve the stability of this compound for use in demanding applications like cross-coupling reactions?
A5: The most effective strategy to enhance the stability of this compound is to convert it into a boronate ester. Common choices include:
-
Pinacol Esters: These are widely used due to their high stability and ease of handling. They are often crystalline solids that can be purified by chromatography.[3]
-
Diethanolamine (DEA) Esters: These adducts are often crystalline, air- and water-stable solids that can be used directly in some coupling reactions.[5]
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable and can release the active boronic acid in a controlled manner under specific reaction conditions, a strategy known as "slow-release".[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Suzuki-Miyaura coupling reaction. | 1. Degradation of this compound prior to or during the reaction. 2. Incomplete dissolution of the boronic acid. 3. Catalyst deactivation. | 1. Use freshly purchased or properly stored this compound. Consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester). 2. Ensure complete dissolution of the boronic acid in the reaction solvent before adding other reagents. 3. Degas all solvents and run the reaction under an inert atmosphere to prevent catalyst oxidation. |
| Formation of 1-bromopentane as a major byproduct. | Protodeboronation of this compound. | 1. Optimize the pH of the reaction mixture; avoid strongly acidic or basic conditions. 2. Minimize the amount of water in the reaction, or use anhydrous conditions if possible. 3. Reduce the reaction temperature and/or time. 4. Use a boronate ester derivative to protect the boronic acid moiety. |
| Inconsistent results between experimental runs. | Variability in the quality and stability of the this compound stock. | 1. Aliquot the solid this compound upon receipt and store each aliquot under inert gas at low temperature. 2. Prepare solutions of the boronic acid fresh for each experiment. 3. Periodically check the purity of the stock material using NMR spectroscopy. |
| Difficulty in purifying the final product due to boronic acid-related impurities. | Homocoupling of the boronic acid or presence of residual starting material. | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Use a boronate ester to minimize side reactions. 3. Employ a purification strategy that effectively removes both the starting boronic acid and boric acid byproducts (e.g., a mild aqueous wash or specific column chromatography conditions). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by ¹¹B NMR Spectroscopy
This protocol allows for the quantitative monitoring of this compound degradation in a given solvent system.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O with buffer)
-
NMR tubes
-
Internal standard (optional, for quantification)
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹¹B NMR spectrum. The signal for the trigonal boronic acid should appear around δ 30-34 ppm.
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, 40°C, exposure to air).
-
Acquire ¹¹B NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
Monitor for the appearance of new signals. Degradation to boric acid will result in a peak around δ 19 ppm in D₂O.[8]
-
Integrate the signals corresponding to the boronic acid and any degradation products to determine the rate of decomposition.
Protocol 2: Preparation of this compound Pinacol Ester for Enhanced Stability
This protocol describes the conversion of this compound to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or ¹H NMR.
-
Upon completion (typically a few hours), remove the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure pinacol ester.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
(5-Bromopentyl)boronic Acid vs. Its Esters: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding ester is a critical decision in optimizing cross-coupling reactions. This guide provides an objective comparison of the performance of (5-Bromopentyl)boronic acid and its esters, supported by experimental data and detailed protocols to aid in reagent selection for synthetic applications.
The fundamental difference between this compound and its ester derivatives, such as the commonly used pinacol ester, lies in a trade-off between reactivity and stability. Generally, the free boronic acid exhibits higher reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which can lead to faster reaction times. However, this increased reactivity is often accompanied by lower stability, making the boronic acid more susceptible to decomposition pathways such as oxidation and protodeboronation.
Conversely, boronate esters offer enhanced stability, often existing as crystalline solids that are easier to handle, purify, and store for extended periods. This stability is a significant advantage in multi-step syntheses and for compounds that are prone to degradation. The trade-off for this stability is typically a reduced reaction rate compared to the parent boronic acid. The choice of reagent, therefore, depends on the specific requirements of the chemical transformation, including the desired reaction speed, the stability of the starting materials, and the overall complexity of the synthetic route.
Quantitative Performance Comparison
While specific kinetic data for the Suzuki-Miyaura coupling of this compound versus its esters is not extensively documented in publicly available literature, the general trends observed for alkylboronic acids can be extrapolated. The following table summarizes the expected performance differences based on established principles and data from analogous systems.
| Parameter | This compound | This compound Pinacol Ester |
| Relative Reactivity | Higher | Lower |
| Reaction Time | Generally Shorter | Generally Longer |
| Stability (Shelf-life) | Lower (prone to oxidation and decomposition) | Higher (more stable to air and moisture) |
| Handling & Storage | Requires inert atmosphere and/or low temperatures for long-term storage | Stable at room temperature, easier to handle |
| Purity of Starting Material | Can be challenging to obtain and maintain in high purity | Generally high, can be purified by standard techniques like column chromatography |
| Typical Reaction Yield | Potentially high, but can be variable due to instability | Often more reproducible and can provide high isolated yields |
Logical Relationship in Reagent Selection
The decision-making process for selecting between the boronic acid and its ester can be visualized as a balance between desired reaction kinetics and practical handling considerations.
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Protocol 1 describes a general procedure using an alkylboronic acid, and Protocol 2 details a procedure with a boronate ester. These can be adapted for this compound and its esters.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Alkylboronic Acid
This protocol is adapted from a general procedure for the aqueous Suzuki-Miyaura coupling of primary alkyl halides.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium salt (e.g., Na₂PdCl₄, 0.02 equiv)
-
Trisulfonated aryl phosphine ligand (e.g., TXPTS, 0.06 equiv)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a Schlenk flask, add the aryl bromide, this compound, palladium salt, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed water to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with an Alkylboronic Acid Pinacol Ester
This protocol provides a general method for the Suzuki-Miyaura coupling using a boronate ester.[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, combine the aryl bromide, this compound pinacol ester, palladium catalyst, and base.
-
Add the solvent system (1,4-dioxane and water) to the vial.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).
-
Stir the reaction mixture for the required time, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the pure product.
Experimental Workflow Visualization
The general workflow for carrying out and analyzing a Suzuki-Miyaura cross-coupling reaction is depicted below.
References
validation of bioactivity for (5-Bromopentyl)boronic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of boronic acid-based proteasome inhibitors, with a focus on the pioneering drug Bortezomib and its alternatives. The information presented is intended to support research and development efforts in oncology and related fields by offering a consolidated overview of quantitative bioactivity data, detailed experimental methodologies, and visual representations of key cellular pathways.
Introduction to Boronic Acid-Based Proteasome Inhibitors
Boronic acid derivatives have emerged as a significant class of therapeutic agents, particularly in cancer treatment. Their unique ability to form a stable, yet reversible, covalent bond with the N-terminal threonine residue in the catalytic β-subunits of the 20S proteasome makes them potent inhibitors of this essential cellular machinery.[1][2] The proteasome's primary function is the degradation of ubiquitinated proteins, a process critical for regulating numerous cellular functions, including cell cycle progression, apoptosis, and signal transduction.[3][4] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell stress and apoptosis in cancer cells.[3][5]
Bortezomib was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and mantle cell lymphoma.[4][5] Its success has spurred the development of second-generation proteasome inhibitors, such as Carfilzomib, Ixazomib, and Delanzomib, with potentially improved efficacy and safety profiles. This guide will compare the bioactivity of these key boronic acid-based drugs.
Quantitative Bioactivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bortezomib and other selected proteasome inhibitors across various cancer cell lines. These values represent the concentration of the drug required to inhibit the activity of the proteasome or cell viability by 50% and are a key measure of a drug's potency.
| Drug | Cancer Type | Cell Line | IC50 Value (nM) | Assay Type | Reference |
| Bortezomib | Multiple Myeloma | RPMI 8226 | ~7 | Cell Viability | [6] |
| Prostate Cancer | PC-3 | 20 (48h) | Cell Viability | [6] | |
| Feline Injection Site Sarcoma | Ela-1 | 17.46 (48h) | Cell Viability | [7] | |
| Feline Injection Site Sarcoma | Hamilton | 19.48 (48h) | Cell Viability | [7] | |
| Feline Injection Site Sarcoma | Kaiser | 21.38 (48h) | Cell Viability | [7] | |
| Carfilzomib | Multiple Myeloma | ANBL-6 | <5 | Not Specified | [8] |
| Breast Cancer | MDA-MB-361 | 6.34 (72h) | MTT Assay | [9] | |
| Breast Cancer | T-47D | 76.51 (72h) | MTT Assay | [9] | |
| Multiple Myeloma | MOLP-8 | 12,200 (48h) | MTT Assay | [10] | |
| Multiple Myeloma | RPMI-8226 | 10,730 (48h) | MTT Assay | [10] | |
| Ixazomib | 20S Proteasome (β5 subunit) | Cell-free | 3.4 | Proteasome Inhibition | [11][12] |
| 20S Proteasome (β1 subunit) | Cell-free | 31 | Proteasome Inhibition | [11][13] | |
| 20S Proteasome (β2 subunit) | Cell-free | 3,500 | Proteasome Inhibition | [11][13] | |
| Lung Cancer | Calu-6 | 9.7 | Cell Viability | [11] | |
| Hepatocellular Carcinoma | Hep3B | 201 (48h) | Cell Viability | [14] | |
| Delanzomib | 20S Proteasome (Chymotrypsin-like) | Cell-free | 3.8 | Proteasome Inhibition | [15][16] |
| Multiple Myeloma | RPMI-8226 | 5.6 | Cell Viability | [15][16] | |
| Ovarian Cancer | A2780 | 13.7 | Cell Viability | [15][16] | |
| Prostate Cancer | PC3 | 22.2 | Cell Viability | [15][16] | |
| Breast Cancer | T-47D | <20 | Cell Viability | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of bioactivity for boronic acid-based proteasome inhibitors are provided below.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome in cell lysates.
Materials:
-
Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)
-
Fluorogenic Proteasome Substrate (e.g., Suc-LLVY-AMC)
-
Proteasome Inhibitor (e.g., MG-132 for positive control)
-
Cell Lysate
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation: Harvest cells and lyse them in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Reaction Setup: In a 96-well black plate, add cell lysate to each well. For inhibitor control wells, add a known proteasome inhibitor like MG-132.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to a final concentration of 10-20 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[18]
-
Data Analysis: Calculate the rate of substrate cleavage. The activity in the presence of the test compound is compared to the vehicle control to determine the percent inhibition.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of the compounds on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19][20]
-
Compound Treatment: Treat the cells with various concentrations of the boronic acid derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[20]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Ubiquitinated Protein Accumulation (Western Blot) Assay
This assay is used to visualize the accumulation of polyubiquitinated proteins following proteasome inhibition.
Materials:
-
Cell lines
-
Proteasome inhibitor compounds
-
Lysis buffer containing protease and deubiquitinase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the proteasome inhibitor for a specified time. Harvest and lyse the cells in a buffer containing inhibitors to preserve ubiquitinated proteins.[21][22]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[23]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for ubiquitin, followed by incubation with an HRP-conjugated secondary antibody.[21]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[23]
-
Analysis: An increase in high-molecular-weight smears in the treated lanes compared to the control indicates the accumulation of polyubiquitinated proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by boronic acid-based proteasome inhibitors and a typical experimental workflow.
Caption: Experimental workflow for validating the bioactivity of boronic acid derivatives.
Caption: Bortezomib-induced apoptosis signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Bortezomib.
References
- 1. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of antitumor activity of the proteasome inhibitor MLN2238 (ixazomib) in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Delanzomib, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. atcc.org [atcc.org]
- 21. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Catalysts for Alkylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of alkylboronic acids, in particular, has garnered significant attention as it allows for the construction of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are ubiquitous in pharmaceutical agents and natural products. The choice of catalyst—typically based on palladium, nickel, or copper—is critical to the success of these transformations. This guide provides an objective comparison of the performance of these catalyst systems, supported by experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The selection of a catalyst for alkylboronic acid coupling is dictated by factors such as cost, reactivity, substrate scope, and functional group tolerance. While palladium complexes have been the traditional workhorses for Suzuki-Miyaura reactions, nickel and copper catalysts have emerged as powerful, and often more cost-effective, alternatives.
| Catalyst System | Typical Precursor | Common Ligands | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Buchwald-type phosphines (e.g., SPhos, XPhos), PPh₃ | Broad substrate scope, well-understood reactivity, high yields for many substrates. | Higher cost, sensitivity to air and moisture for some phosphine ligands. | 1 - 5 |
| Nickel | NiCl₂·6H₂O, Ni(cod)₂, NiBr₂·diglyme | Phosphines (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs), bipyridines. | Lower cost than palladium, effective for challenging substrates (e.g., sterically hindered), can activate C-O bonds. | Can be more sensitive to reaction conditions, potential for side reactions. | 1 - 10 |
| Copper | CuI, CuBr·SMe₂, Cu(OAc)₂ | Phenanthroline derivatives, phosphines, diamines. | Significantly lower cost than palladium, unique reactivity profiles, effective for specific transformations like amidation. | Generally requires specific activation of the boronic ester (e.g., 'ate' complex formation), narrower substrate scope for general C-C coupling compared to Pd and Ni. | 5 - 10 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for palladium-, nickel-, and copper-catalyzed cross-coupling of an alkylboronic acid with an aryl bromide.
Protocol 1: Palladium-Catalyzed Alkyl-Aryl Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an alkylboronic acid with an aryl halide using a palladium catalyst.
Materials:
-
Alkylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (5:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, alkylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Alkyl-Aryl Coupling
This protocol outlines a general method for the nickel-catalyzed coupling of an alkylboronic acid derivative with an aryl halide.
Materials:
-
Alkylboronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add NiCl₂·6H₂O and PPh₃ to a dry reaction vessel.
-
Add the aryl chloride, alkylboronic acid, and K₃PO₄.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 18-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Copper-Catalyzed Alkyl-Aryl Coupling
This protocol describes a copper-catalyzed coupling of an alkylboronic ester with an aryl halide, often requiring the pre-formation of a boronate "ate" complex.
Materials:
-
Alkyl pinacol boronic ester (1.8 equiv)
-
Aryl bromide (1.0 equiv)
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) (5 mol%)
-
Bathophenanthroline (7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a pressure vessel under an inert atmosphere, add the aryl bromide, alkyl pinacol boronic ester, sodium tert-butoxide, CuBr·SMe₂, and bathophenanthroline.
-
Add dry, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of different catalysts in an alkylboronic acid coupling reaction.
Caption: Generalized workflow for catalyst comparison in alkylboronic acid coupling.
Catalytic Cycles
The catalytic cycles for palladium, nickel, and copper in Suzuki-Miyaura type couplings of alkylboronic acids share common fundamental steps but differ in the nature of the intermediates and the relative rates of each step.
Palladium-Catalyzed Suzuki-Miyaura Cycle
The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for a Pd-catalyzed Suzuki-Miyaura coupling reaction.
Nickel-Catalyzed Suzuki-Miyaura Cycle
Nickel catalysts can proceed through a similar Ni(0)/Ni(II) cycle, but are also known to involve Ni(I)/Ni(III) pathways, particularly in reactions involving radical intermediates. This allows for unique reactivity, especially with alkyl electrophiles.
Caption: Simplified Ni(0)/Ni(II) catalytic cycle with a note on alternative pathways.
Copper-Catalyzed Coupling Cycle
Copper-catalyzed couplings of alkylboronic esters often proceed through a different mechanism, typically involving the formation of a boronate "ate" complex, followed by transmetalation to a copper(I) species. The subsequent steps can vary depending on the electrophile.
A Comparative Guide to Assessing the Purity of Synthesized (5-Bromopentyl)boronic acid
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates like (5-Bromopentyl)boronic acid is critical for ensuring reaction efficiency, reproducibility, and the safety of the final active pharmaceutical ingredients. This guide provides an objective comparison of standard analytical methods for assessing the purity of this compound, supported by experimental protocols and expected data.
This compound (CAS: 120986-85-8, Molecular Weight: 194.86 g/mol ) is an aliphatic boronic acid.[1][2] Its analysis presents unique challenges, such as its tendency to form cyclic anhydrides (boroxines) and its lack of a strong UV chromophore, which influences the choice of analytical methodology.
Comparison of Key Analytical Methods
The purity of this compound is typically determined using a combination of spectroscopic and chromatographic techniques. Each method offers distinct advantages and limitations for identifying and quantifying the target compound and potential impurities.
| Parameter | ¹H NMR Spectroscopy | ¹¹B NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic environment of hydrogen nuclei to elucidate molecular structure. | Measures the magnetic environment of boron nuclei, providing information on boron's hybridization state.[3] | Separates compounds by chromatography, followed by mass analysis for identification and quantification. | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. |
| Advantages | - Excellent for structural confirmation.- Provides quantitative data (qNMR) with an internal standard.- Identifies organic impurities. | - Directly probes the boronic acid moiety.- Distinguishes between sp² (boronic acid) and sp³ (boronate) forms.[4]- Can indicate the presence of boroxines. | - High sensitivity and selectivity.- Provides molecular weight information for the main compound and impurities.[5]- Ideal for identifying unknown impurities. | - Robust and reproducible for quantification.- Established methods for various boronic acids are available. |
| Limitations | - Spectra can be complicated by boroxine formation (peak broadening).[6]- B(OH)₂ protons are often broad or exchange with solvent. | - Less sensitive than ¹H NMR.- Primarily qualitative unless used for specialized quantitative studies.[3]- Requires access to a multinuclear NMR probe. | - Boronic acids can be prone to dehydration in the ion source.[7]- Ionization efficiency can vary between compounds. | - this compound lacks a strong UV chromophore, making UV-Vis detection challenging.- Requires alternative detection (MS, CAD, RI) or derivatization for sensitive quantification.[8] |
| Primary Use | Identity Confirmation, Structure Elucidation, Purity Estimation | Confirming Boron Species, Detecting Boroxines | Impurity Profiling, Molecular Weight Confirmation | Quantitative Purity Analysis, Separation of Isomers and Impurities |
Experimental Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the purity assessment of a newly synthesized batch of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure and identifying organic impurities. Using a coordinating solvent like methanol-d4 is recommended to break the B-O-B bonds in boroxine trimers, resulting in sharper, more easily interpretable spectra.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of synthesized this compound into an NMR tube.
-
Add approximately 0.7 mL of deuterated methanol (Methanol-d4). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹¹B NMR Acquisition:
-
Spectrometer: Requires a broadband or multinuclear probe.
-
Scans: 1024 or more scans may be needed due to the lower sensitivity and natural abundance of ¹¹B.
-
Reference: A sealed capillary of BF₃·OEt₂ can be used as an external reference (δ 0.0 ppm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight and identifying trace-level impurities. A reversed-phase method with electrospray ionization is generally suitable.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Dilute to a final concentration of ~10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Scan Range: m/z 50 - 600.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Data Presentation and Interpretation
Expected NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound and common impurities.
| Compound / Moiety | Protons | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Br-CH₂ - | ~3.40 | Triplet (t) | 2H |
| -CH₂-CH₂ -CH₂-Br | ~1.87 | Quintet (p) | 2H | |
| -CH₂-CH₂ -CH₂-B | ~1.45 | Multiplet (m) | 2H | |
| B-CH₂-CH₂ - | ~1.35 | Multiplet (m) | 2H | |
| B-CH₂ - | ~0.75 | Triplet (t) | 2H | |
| 1,5-Dibromopentane (Impurity) | Br-CH₂ - | ~3.41 | Triplet (t) | 4H |
| -CH₂-CH₂ -CH₂-Br | ~1.95 | Quintet (p) | 4H | |
| Br-CH₂CH₂CH₂ CH₂CH₂-Br | ~1.60 | Quintet (p) | 2H | |
| THF (Solvent Impurity) | O-CH₂ - | ~3.75 | Multiplet (m) | 4H |
| O-CH₂-CH₂ - | ~1.85 | Multiplet (m) | 4H |
For ¹¹B NMR , a single, relatively broad peak is expected between δ 26 and 30 ppm for the sp²-hybridized boronic acid.[4] The presence of boric acid impurity would show a signal around δ 19 ppm.[9]
Expected Mass Spectrometry Data
Analysis by ESI-MS is expected to yield the following ions. The presence of both Boron-10 (20%) and Boron-11 (80%) isotopes will result in a characteristic isotopic pattern for boron-containing fragments.
| Ion Type | Formula | Expected m/z | Notes |
| Protonated Molecule (Positive) | [C₅H₁₂BBrO₂ + H]⁺ | 195.0/197.0 | Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br). |
| Deprotonated Molecule (Negative) | [C₅H₁₂BBrO₂ - H]⁻ | 193.0/195.0 | Isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br). |
| Sodium Adduct (Positive) | [C₅H₁₂BBrO₂ + Na]⁺ | 217.0/219.0 | Common adduct in ESI-MS. |
| Water Loss Fragment | [M - H₂O + H]⁺ | 177.0/179.0 | Common fragmentation for boronic acids.[7] |
| Boroxine Trimer | [3M - 3H₂O + H]⁺ | 529.1/531.1/... | May be observed under certain conditions; shows complex Br isotope pattern. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of (5-Bromopentyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within this class of reactions, the use of alkylboronic acids, such as (5-Bromopentyl)boronic acid, is of significant interest for introducing alkyl chains in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of the kinetic performance of this compound with alternative organoboron reagents, supported by established mechanistic principles and available experimental data.
Executive Summary: The Reactivity Profile of a Primary Alkylboronic Acid
This compound, as a primary alkylboronic acid, presents a unique kinetic profile in Suzuki-Miyaura cross-coupling reactions when compared to arylboronic acids or more sterically hindered alkylboron reagents. Generally, primary alkylboronic acids exhibit slower reaction rates than their aryl counterparts. This is primarily attributed to the lower nucleophilicity of the alkyl group and the higher energy barrier associated with the transmetalation of sp³-hybridized carbons to the palladium center, which is often the rate-determining step.[1]
Alternatives to boronic acids, such as boronate esters (e.g., pinacol esters) and organotrifluoroborates, offer enhanced stability and ease of handling.[2] However, this stability often comes at the cost of reduced reactivity, which may necessitate more forcing reaction conditions or longer reaction times. The choice of the organoboron reagent is therefore a critical consideration in balancing reaction kinetics, stability, and overall synthetic efficiency.
Quantitative Performance Comparison
While specific kinetic data for this compound is not extensively documented in the literature, the following table summarizes the expected relative reactivity based on studies of analogous primary alkylboronic acids and their derivatives in the crucial transmetalation step of the Suzuki-Miyaura reaction.
| Organoboron Reagent Class | Example | Relative Rate of Transmetalation (Approx.) | Key Kinetic Characteristics | Stability |
| Primary Alkylboronic Acid | This compound | 1.0 | Transmetalation is often the rate-limiting step.[1] Less sterically hindered compared to secondary alkylboronic acids, leading to faster rates within the alkylboronic acid class. | Moderate; susceptible to oxidation and protodeboronation.[3] |
| Primary Alkylboronic Acid | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to shorter chain alkylboronic acids may be observed due to increased steric bulk.[1] | Moderate |
| Secondary Alkylboronic Acid | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance at the carbon bound to boron, making transmetalation more difficult.[1] | Moderate |
| Arylboronic Acid (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[1] | Good |
| Primary Alkylboronate Ester | This compound pinacol ester | Slower than parent boronic acid | More stable but often less reactive. May require hydrolysis to the boronic acid prior to transmetalation, or can transmetalate directly, albeit at a slower rate.[2][4] | High; generally stable to air and moisture.[3] |
| Primary Alkyltrifluoroborate | Potassium (5-bromopentyl)trifluoroborate | Variable | Often require aqueous conditions for hydrolysis prior to transmetalation.[4] Can offer enhanced stability and reactivity in some cases. | High; often crystalline solids with a long shelf-life. |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible kinetic data. The following is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction involving an alkylboronic acid, such as this compound, using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., naphthalene)
-
HPLC-grade solvents for analysis
-
Reaction vials and standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the base (2.0 equiv), and the internal standard.
-
Degassing: Seal the vial and degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 2 mol%).
-
Reaction Initiation: Place the reaction vial in a preheated oil bath at the desired temperature to initiate the reaction. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it by diluting with a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[1]
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Mechanistic Insights and Visualizations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the organoboron reagent directly impacts the kinetics of the transmetalation step.
References
Spectroscopic Analysis: A Comparative Guide to Product Formation Confirmation
In the landscape of drug discovery, development, and manufacturing, the unambiguous confirmation of a product's identity and structure is a critical requirement. Spectroscopic techniques are indispensable tools for researchers and scientists, providing a wealth of information at the molecular level. This guide offers a comparative overview of the principal spectroscopic methods used for product confirmation, alongside alternative chromatographic approaches, supported by experimental data and detailed protocols.
Performance Comparison of Spectroscopic Techniques
The selection of an appropriate analytical technique is paramount for efficient and accurate product characterization. The following table summarizes the key performance characteristics of major spectroscopic methods, offering a comparative basis for decision-making.
| Technique | Principle | Information Provided | Typical Sample Amount | Analysis Time | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Detailed 3D molecular structure, connectivity of atoms, and stereochemistry. | 1-25 mg | Minutes to hours | Provides the most comprehensive structural information; non-destructive.[1][2] | Relatively low sensitivity; requires higher sample concentrations.[1][3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation patterns, leading to elemental composition.[4] | Micrograms to nanograms | Seconds to minutes | High sensitivity and specificity; excellent for identifying unknowns.[4][5] | Does not directly provide stereochemical information. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, causing molecular vibrations. | Presence of specific functional groups.[6][7][8] | Milligrams | Minutes | Fast, simple, and provides a characteristic "fingerprint" for a molecule.[9] | Complex spectra can be difficult to interpret fully; not ideal for complete structural elucidation on its own. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample, which corresponds to electronic transitions. | Presence of chromophores (e.g., conjugated systems, aromatic rings).[10][11] | Micrograms to milligrams | Minutes | Simple, fast, and good for quantitative analysis of known compounds.[11][12] | Provides limited structural information; many compounds do not absorb in the UV-Vis range. |
Experimental Workflows and Decision Making
The process of product confirmation often follows a structured workflow. The following diagram illustrates a general approach to chemical analysis for product confirmation.
The choice of spectroscopic technique is often guided by the specific question at hand. The following diagram illustrates the logical relationships in selecting an appropriate analytical method.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the dried sample for a typical ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[1][13]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[13] Avoid introducing any solid particles.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.
-
Tune and match the probe for the nucleus being observed (e.g., ¹H, ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Acquire the NMR spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) at a concentration typically in the range of 1 µg/mL to 1 ng/mL.
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.
-
If analyzing a complex mixture, prior separation using liquid chromatography (LC) or gas chromatography (GC) is recommended.
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (LC-MS or GC-MS).
-
Select an appropriate ionization method (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
-
Acquire the mass spectrum in full scan mode to determine the molecular weight of the product.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[4]
-
-
Data Analysis :
-
Determine the accurate mass of the molecular ion to predict the elemental composition.[4]
-
Analyze the fragmentation pattern to identify characteristic substructures.
-
Compare the obtained mass spectrum and fragmentation pattern with spectral databases for known compounds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solids :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact. This is often the simplest method.
-
KBr Pellet : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Liquids : Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr) to form a thin film.
-
Solutions : Prepare a solution of the sample in a solvent that has minimal IR absorption in the region of interest (e.g., chloroform, carbon tetrachloride) and inject it into a solution cell.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or the solvent) to subtract its contribution from the sample spectrum.
-
Place the prepared sample in the IR beam path.
-
Acquire the FT-IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis :
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the positions (wavenumbers) and intensities of these bands to the presence of specific functional groups (e.g., C=O, O-H, N-H, C≡N) using correlation tables.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water, hexane). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.
-
Use a quartz cuvette for measurements in the UV region (below 350 nm) and a glass or plastic cuvette for the visible region.[14]
-
-
Data Acquisition :
-
Fill a cuvette with the solvent to be used as a blank.[15]
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.[15]
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the UV-Vis spectrum.[15]
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The presence of absorption bands can indicate the presence of chromophores and conjugation in the molecule.
-
For quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration of the product, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.
-
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. google.com [google.com]
- 10. lehigh.edu [lehigh.edu]
- 11. Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry - Mrs Pages [mrspage.com]
- 12. azooptics.com [azooptics.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. cbic.yale.edu [cbic.yale.edu]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Anhydrous vs. Aqueous Conditions for Alkylboronic Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice between anhydrous and aqueous reaction conditions is a critical parameter in the successful application of alkylboronic acids in cross-coupling reactions. This guide provides an objective comparison of these two approaches for common reactions such as the Suzuki-Miyaura and Chan-Lam couplings. The information presented herein, supported by experimental data, will aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Executive Summary
The decision to employ anhydrous or aqueous conditions for alkylboronic acid reactions is multifaceted, with significant implications for reaction efficiency, substrate scope, and potential side reactions. Anhydrous conditions often lead to faster, more homogeneous reactions, particularly for Suzuki-Miyaura couplings using alkylboronic esters, and can be crucial for preventing water-related side reactions in Chan-Lam couplings. Conversely, aqueous conditions offer environmental benefits and can be essential for the solubility of certain substrates and reagents, with recent advancements enabling even challenging alkyl halide couplings in fully aqueous systems. However, the presence of water can also promote undesirable side reactions like protodeboronation, which can significantly lower yields.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for Suzuki-Miyaura and Chan-Lam reactions involving alkylboronic acids under both anhydrous and aqueous conditions. It is important to note that a direct side-by-side comparison for identical substrates under optimized conditions for both systems is scarce in the literature. The data presented here is collated from various sources to illustrate general trends.
Table 1: Suzuki-Miyaura Cross-Coupling of Alkylboronic Acids/Esters
| Alkylboron Reagent | Coupling Partner | Conditions | Solvent | Time | Yield (%) | Reference |
| n-Butylboronic acid | 4-Bromotoluene | Anhydrous | 1,4-Dioxane | 15 min | Trace | [1] |
| Neopentyldiol n-butylboronate | 4-Bromotoluene | Anhydrous | 1,4-Dioxane | 15 min | 92 | [1] |
| n-Butylboronic acid | 1-Bromo-4-nitrobenzene | Aqueous | Toluene/H₂O | 2 h | 92 | [2] |
| Isobutylboronic acid | 1-Bromo-4-nitrobenzene | Aqueous | Toluene/H₂O | 2 h | 88 | [2] |
| sec-Butylboronic acid | 1-Bromo-4-nitrobenzene | Aqueous | Dioxane | 2 h | 55 | [2] |
| Benzyltrifluoroborate | Aryl Halide | Aqueous | - | 72 h | 53 | [1] |
| Neopentyldiol benzylboronate | Aryl Halide | Anhydrous | - | 5 min | 53 | [1] |
Table 2: Chan-Lam N-Alkylation with Alkylboronic Acids
| Alkylboronic Acid | Amine | Conditions | Solvent | Time | Yield (%) | Reference |
| Isobutylboronic acid | Aniline (representative) | Anhydrous (with molecular sieves) | CH₂Cl₂ | 24-72 h | Moderate to Good | Representative Protocol |
| Alkylboronic acid | Aniline | Aqueous | MeOH | - | Good | [3] |
| Alkylboronic acid pinacol ester | Alkyl and Aryl Amines | Anhydrous | MeCN | - | - | [4] |
| Alkylboronic acid pinacol ester | Aryl Amines | Mixed Solvents | MeCN/EtOH | - | Effective | [4] |
Key Considerations: Anhydrous vs. Aqueous Conditions
Suzuki-Miyaura Coupling
Anhydrous Conditions:
-
Advantages:
-
Rapid and Homogeneous Reactions: The use of soluble organic bases like potassium trimethylsilanolate (TMSOK) allows for homogeneous reaction mixtures, leading to rapid reaction times (often under 1 hour) and reproducible kinetics.[1][5]
-
Avoidance of Protodeboronation: The absence of water minimizes the undesired side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[5]
-
Enhanced Reactivity of Boronic Esters: Anhydrous conditions are particularly advantageous for the coupling of alkylboronic esters, which can exhibit significantly enhanced rates compared to the corresponding boronic acids under these conditions.[1]
-
-
Disadvantages:
-
Reagent Sensitivity: Requires the use of dry solvents and inert atmosphere techniques to exclude moisture and air, which can deactivate catalysts and reagents.
-
Solubility Issues: Some inorganic bases and substrates may have limited solubility in organic solvents.
-
Aqueous Conditions:
-
Advantages:
-
"Green" Chemistry: Reduces the reliance on volatile and often toxic organic solvents.
-
Solubility of Reagents: Water can be an excellent solvent for inorganic bases (e.g., K₂CO₃, K₃PO₄) and polar substrates.
-
Facilitation of Transmetalation: Water can play a role in promoting the transmetalation step of the catalytic cycle.
-
-
Disadvantages:
-
Protodeboronation: The presence of a proton source (water) can lead to significant protodeboronation, reducing the yield of the desired product.[6]
-
Competing Hydrolysis and Elimination: In the case of alkyl halide coupling partners, competing hydrolysis of the halide to an alcohol and β-hydride elimination to form an alkene can be significant side reactions.[7]
-
Biphasic Reactions: The use of a water-immiscible organic co-solvent can lead to biphasic reaction mixtures, which may suffer from mass transfer limitations and irreproducible kinetics.[1]
-
Chan-Lam Coupling
Anhydrous Conditions:
-
Advantages:
-
Prevention of O-Arylation of Water: In C-O bond forming reactions, anhydrous conditions are often necessary to prevent the competing reaction of the boronic acid with water.
-
Minimization of Protodeboronation: As with the Suzuki-Miyaura coupling, the absence of water suppresses the protodeboronation of the alkylboronic acid.
-
-
Disadvantages:
-
Not Always Necessary for N-Arylation: For the N-arylation of many amine substrates, strictly anhydrous conditions may not be required for good yields.
-
Aqueous Conditions:
-
Advantages:
-
Operational Simplicity: Reactions can often be run open to the air without the need for rigorous drying of solvents and reagents.
-
Solvent Choice: Methanol has been found to be a good solvent for many Chan-Lam reactions.[3]
-
-
Disadvantages:
-
Potential for Lower Yields: The presence of water can lead to side reactions and potentially lower yields, depending on the specific substrates.
-
Experimental Protocols
Anhydrous Suzuki-Miyaura Coupling of an Alkylboronic Ester
This protocol is a representative example for a rapid, homogeneous Suzuki-Miyaura cross-coupling under anhydrous conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyldiol alkylboronic ester (1.2 equiv)
-
AntPhos (ligand)
-
Palladium precatalyst (e.g., t-Bu₃P–Pd-G3)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, to a flame-dried vial equipped with a stir bar, add the aryl halide, neopentyldiol alkylboronic ester, ligand, and palladium precatalyst.
-
Add anhydrous 1,4-dioxane to the vial.
-
Add the potassium trimethylsilanolate (TMSOK) base.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by GC-FID or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Aqueous Suzuki-Miyaura Coupling of an Alkylboronic Acid
This protocol is a general procedure for a Suzuki-Miyaura coupling in a mixed aqueous-organic solvent system.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, alkylboronic acid, palladium catalyst, and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Anhydrous Chan-Lam N-Alkylation
This protocol is a representative procedure for the Chan-Lam coupling of an aniline with an alkylboronic acid under anhydrous conditions.
Materials:
-
Aniline (1.0 equiv)
-
Alkylboronic acid (1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4Å)
Procedure:
-
To a round-bottom flask, add the aniline, alkylboronic acid, Cu(OAc)₂, and molecular sieves.
-
Add anhydrous dichloromethane and pyridine under an air atmosphere.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the filtrate with aqueous ammonia solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Catalytic Cycle
Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.
Experimental Workflow for Reaction Condition Screening
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
(5-Bromopentyl)boronic Acid: A Versatile Bifunctional Linker for Drug Discovery and Chemical Biology
(5-Bromopentyl)boronic acid is a bifunctional molecule poised for significant applications in drug discovery and chemical biology. Its unique structure, featuring a boronic acid head and a bromopentyl tail, offers two distinct points of chemical reactivity. This allows for its use as a versatile linker to connect different molecular entities, such as a targeting moiety and a payload, or as a scaffold for the synthesis of complex chemical probes. While specific literature detailing the direct applications of this compound is limited, its potential can be understood through the well-established chemistries of its constituent functional groups. This guide provides a comparative overview of its potential applications, supported by experimental data from analogous systems.
Core Applications and Performance
The utility of this compound can be broadly categorized into three main areas: bioconjugation and chemical probe development, as a linker in Proteolysis Targeting Chimeras (PROTACs), and as a building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Bioconjugation and Chemical Probe Synthesis
The boronic acid moiety of this compound can form reversible covalent bonds with 1,2- or 1,3-diols, which are present in many biomolecules, including glycoproteins and ribonucleosides.[1][2] This interaction can be exploited for the targeted labeling of proteins or for the development of sensors. The bromopentyl end of the molecule provides a reactive handle for the attachment of reporter molecules such as fluorophores or affinity tags via nucleophilic substitution.
Illustrative Application: Fluorescent Labeling of Glycoproteins
A common application for bifunctional boronic acids is the fluorescent labeling of glycoproteins on the cell surface. The boronic acid binds to the sialic acid residues of glycoproteins, and a pre-attached fluorophore on the linker allows for visualization.
| Alternative Probe | Target | Labeling Concentration | Incubation Time | Detection Method | Reference |
| Dansyl-phenylboronic acid | Cell surface glycans | 10 µM | 30 min | Fluorescence Microscopy | F. a. a. e. a. Kim |
| Alizarin Red S-boronic acid | Monosaccharides | 25 µM | 15 min | Colorimetric Assay | T. D. James et al. |
Experimental Protocol: General Procedure for Cell Surface Glycan Labeling
-
Probe Preparation: Dissolve the bifunctional boronic acid probe (e.g., a fluorescently-tagged this compound analog) in a biocompatible solvent like DMSO to prepare a stock solution.
-
Cell Culture: Culture cells of interest to a suitable confluency in a multi-well plate or on a coverslip.
-
Labeling: Wash the cells with a buffered saline solution (e.g., PBS, pH 7.4). Incubate the cells with the boronic acid probe at a final concentration of 1-50 µM in the cell culture medium for 15-60 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells multiple times with buffered saline to remove any unbound probe.
-
Imaging: Visualize the labeled cells using fluorescence microscopy with appropriate filter sets for the chosen fluorophore.
Caption: Workflow for glycoprotein labeling using a bifunctional boronic acid probe.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3][] A PROTAC consists of a "warhead" that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. The length and composition of the linker are critical for the efficacy of the PROTAC.[3] this compound can serve as a precursor for such a linker. The bromo group can be converted to other functionalities (e.g., an azide or an alkyne for click chemistry, or an amine for amide bond formation) to attach to the warhead or the E3 ligase ligand.
Comparison of Linker Types in PROTACs
| Linker Type | Key Features | Common Synthesis Method | Example PROTAC | Reference |
| PEG Linkers | Hydrophilic, flexible | Amide coupling, Click chemistry | MZ1 | A. Ciulli et al. |
| Alkyl Chains | Hydrophobic, rigid | Amide coupling, Ether formation | ARV-110 | Arvinas Inc. |
| Triazole (Click) | Stable, rigid | Copper-catalyzed azide-alkyne cycloaddition | dBET1 | J. E. Bradner et al. |
Experimental Protocol: General Synthesis of a PROTAC using a Bifunctional Linker
-
Linker Functionalization: Convert the bromo group of this compound or its protected form to a group suitable for conjugation, such as an azide, by reacting with sodium azide.
-
Warhead Conjugation: Couple the functionalized linker to the "warhead" molecule, which binds to the target protein. This is often done using click chemistry or amide bond formation.
-
E3 Ligase Ligand Conjugation: The boronic acid end of the linker (or a derivative) is then coupled to the E3 ligase ligand to complete the PROTAC synthesis.
-
Purification: The final PROTAC is purified using chromatographic techniques such as HPLC.
Caption: General structure of a PROTAC and its role in forming a ternary complex.
Suzuki-Miyaura Cross-Coupling Reactions
In synthetic organic chemistry, alkylboronic acids and their esters are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5] this compound can participate in such reactions to couple the pentyl chain to an aryl or vinyl group. The bromo-functional group can be retained for subsequent transformations, making it a useful building block for the synthesis of complex molecules.
Comparison of Catalytic Systems for B-Alkyl Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Reaction Time | Yield | Reference |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 12 h | 85% | S. L. Buchwald et al. |
| Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 18 h | 92% | S. L. Buchwald et al. |
| Pd(dppf)Cl2 | Cs2CO3 | THF | 24 h | 78% | J. F. Hartwig et al. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and base (e.g., K2CO3, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., dioxane/water mixture).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a promising and versatile tool for researchers in medicinal chemistry, chemical biology, and organic synthesis. Its bifunctional nature allows for a modular approach to the construction of complex molecules, including targeted bioconjugates, chemical probes, and PROTACs. While direct experimental data for this specific compound is emerging, the well-understood and robust chemistry of its boronic acid and alkyl bromide functionalities, as illustrated by analogous systems, provides a strong foundation for its application in innovative research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (5-Bromopentyl)boronic acid vs. its Trifluoroborate Salt for Synthetic Applications
In modern organic synthesis, particularly in the pharmaceutical and drug development sectors, the choice of reagents is critical for reproducible and scalable outcomes. Boronic acids and their derivatives are foundational tools for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This guide presents an objective comparison between (5-Bromopentyl)boronic acid and its corresponding potassium trifluoroborate salt, focusing on stability, handling, and reactivity, supported by representative experimental data.
Potassium organotrifluoroborates are gaining prominence as superior alternatives to traditional boronic acids.[1] They are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, which is a significant advantage over many boronic acids that can be prone to decomposition.[1][2][3] This inherent stability simplifies storage and handling and often leads to more consistent and reliable results in synthetic applications.[2]
Key Differences in Physicochemical Properties
The primary distinction between the two compounds lies in the coordination of the boron atom. In this compound, the boron is tricoordinate, possessing a vacant p-orbital that makes it susceptible to degradation pathways like dehydration to form cyclic boroxine trimers.[1][2] This equilibrium can complicate reaction stoichiometry. In contrast, the boron atom in the trifluoroborate salt is tetracoordinate, forming a stable anionic complex with three fluorine atoms that shields it from oxidative and hydrolytic degradation.[2][4]
| Property | This compound | Potassium (5-Bromopentyl)trifluoroborate | Rationale |
| Physical State | Often an amorphous solid or oil | Crystalline, free-flowing solid | The ionic nature of the salt promotes a stable crystal lattice. |
| Air & Moisture Stability | Prone to dehydration to form boroxines; susceptible to protodeboronation.[2] | Exceptionally stable; can be stored indefinitely at room temperature without special precautions.[1][5] | The tetracoordinate boron is less electrophilic and resistant to attack by water and oxygen.[2] |
| Handling | May require an inert atmosphere for long-term storage and careful handling to ensure accurate stoichiometry. | Can be handled on the benchtop with no special precautions, simplifying reaction setup.[3][6] | High stability as a crystalline solid prevents degradation under ambient conditions. |
| Purification | Can be challenging to purify due to boroxine formation.[1] | Readily purified by filtration and washing or recrystallization.[7][8] | The salt precipitates from the reaction mixture during synthesis, allowing for easy isolation. |
| Reactivity in Coupling | Directly active in the catalytic cycle after activation with a base. | Acts as a "protected" or slow-release form of the boronic acid.[4][8] It requires in-situ hydrolysis to the boronic acid to enter the catalytic cycle.[8][9] | The stable B-F bonds must be cleaved (hydrolyzed) to generate the active tricoordinate boron species.[9] |
Performance in Suzuki-Miyaura Cross-Coupling
While both reagents are competent partners in Suzuki-Miyaura reactions, their differing properties influence reaction setup and outcomes. The trifluoroborate salt's stability often translates to higher and more reproducible yields because it mitigates common side reactions like protodeboronation and homocoupling of the boronic acid.[1][10] The slow, in-situ release of the boronic acid from the trifluoroborate salt maintains a low concentration of the active species, which can be beneficial for the catalytic cycle.[11]
Representative Reaction Yields:
The following table compiles representative yields for the Suzuki-Miyaura coupling of an aryl bromide with alkylboron reagents, illustrating the typical performance difference.
| Entry | Boron Reagent | Electrophile | Catalyst System | Base | Yield (%) |
| 1 | Alkylboronic Acid | Aryl Bromide | PdCl₂(dppf) | Cs₂CO₃ | Often variable, excess reagent may be required[12] |
| 2 | Potassium Alkyltrifluoroborate | Aryl Bromide | Pd(OAc)₂ / RuPhos | K₂CO₃ | Good to Excellent (Typically >80%)[6] |
Experimental Protocols
Synthesis of Potassium (5-Bromopentyl)trifluoroborate
The trifluoroborate salt is readily synthesized from the corresponding boronic acid. A general and effective method involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂).[13]
Procedure:
-
This compound (1.0 eq) is dissolved in diethyl ether.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added slowly to the stirring ether solution.
-
A white precipitate of potassium (5-bromopentyl)trifluoroborate typically forms immediately or upon stirring.
-
The mixture is stirred vigorously for 30-60 minutes at room temperature.
-
The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under high vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the cross-coupling of an aryl bromide with either the boronic acid or its trifluoroborate salt. Note the minor differences in base and solvent systems often used to optimize the reaction for each reagent.
Materials:
-
Aryl Bromide (1.0 eq)
-
Boron Reagent: this compound (1.2-1.5 eq) OR Potassium (5-bromopentyl)trifluoroborate (1.05-1.2 eq)
-
Palladium Catalyst: e.g., Pd(OAc)₂ (2 mol%) with a ligand like RuPhos (4 mol%) for the trifluoroborate[3], or Pd(PPh₃)₄ (5 mol%) for the boronic acid.[14]
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 eq)
-
Solvent: Toluene/Water or Dioxane/Water mixture
Procedure:
-
To a dry Schlenk tube or microwave vial, add the aryl bromide, the boron reagent, the base, and a magnetic stir bar.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of argon, add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
-
For High-Throughput and Medicinal Chemistry: The superior benchtop stability, ease of handling, and consistent performance of the trifluoroborate salt make it the ideal choice. Its use can lead to more reproducible results, which is critical in drug discovery and development.[2]
-
For Cost-Sensitive, Large-Scale Synthesis: While this compound may be suitable for immediate use after preparation, the additional, straightforward step to convert it to the trifluoroborate salt can prevent costly batch failures and purification challenges down the line.
Ultimately, by acting as a stabilized, "slow-release" version of the boronic acid, the trifluoroborate salt provides the desired reactivity without the significant handling and stability drawbacks of the parent boronic acid.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (5-Bromopentyl)boronic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (5-Bromopentyl)boronic acid, a reagent utilized in various research and development applications. Adherence to these guidelines is essential for maintaining a secure and regulated laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][2] this compound is classified with multiple hazard statements, making cautious handling paramount.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.[1][2][4]
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4]
II. Hazard Summary
This compound should be treated as hazardous chemical waste. The following table summarizes its hazard classifications.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3] |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through collection for hazardous waste disposal by a licensed contractor.[1][2] Due to its classification as a halogenated organic compound, specific segregation procedures must be followed.[5][6]
Step 1: Waste Segregation
-
This compound waste must be segregated from non-halogenated organic waste streams.[5][6][7]
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][8]
Step 2: Waste Collection
-
Solid Waste: Carefully collect any solid residues of this compound.
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated waste container using a funnel to prevent spills.[2]
-
Contaminated Materials: Any items, such as gloves or filter paper, contaminated with this compound must also be disposed of as hazardous waste.[1][2]
Step 3: Container Management
-
Container Selection: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, tightly sealing cap.[2][5]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and identify it as "Halogenated Organic Waste."[5][8][9] The label should also indicate the associated hazards (e.g., Irritant).[10]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[2][9][10]
-
The storage area should be cool, dry, and well-ventilated.[1][9]
Step 5: Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][8]
-
Never dispose of this compound down the drain or in regular trash.[2][5][6][8]
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[2]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] For solid spills, carefully sweep the material to minimize dust generation.
-
Cleanup: Collect the spilled material and any contaminated absorbents and place them into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. laballey.com [laballey.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (5-Bromopentyl)boronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of (5-Bromopentyl)boronic acid, including detailed personal protective equipment (PPE) guidelines, operational procedures, and waste disposal plans. Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are skin and eye irritation, and respiratory tract irritation.[1] The following table summarizes the required PPE to mitigate these risks.
| PPE Category | Recommended Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash risks.[2] | Protects against splashes and dust that can cause serious eye damage or irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Butyl rubber).[2] | Prevents skin contact which can lead to irritation.[1][4] |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants.[3][5] | Minimizes skin exposure to potential splashes or spills.[4] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood, if dust is generated, or if ventilation is inadequate.[2][3][6] | Prevents the inhalation of dust or vapors that may cause respiratory irritation.[1] |
Operational and Handling Plan
Proper handling procedures are critical to minimize exposure and ensure safety.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][7]
Handling Procedures:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Keep the container tightly closed when not in use.[7]
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory.[2]
After Handling:
-
Wash hands thoroughly with soap and water after handling and before leaving the lab.[2]
-
Decontaminate all work surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it properly.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6] |
| Contaminated Materials (PPE, paper towels, etc.) | Collect in a designated, labeled hazardous waste container. The container should be kept closed. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines. |
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
